7-Bromoisoquinolin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWUDMFAZPPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624091 | |
| Record name | 7-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662139-46-0 | |
| Record name | 7-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromoisoquinolin-3-ol: A Key Intermediate in Drug Discovery
CAS Number: 662139-46-0
This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-3-ol, a pivotal heterocyclic building block in the field of medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and its significant role as a precursor in the development of potent kinase inhibitors for therapeutic applications.
Core Chemical Properties
This compound is a synthetically produced halogenated hydroxyisoquinoline.[1] The presence of the bromine atom and the hydroxyl group on the isoquinoline scaffold makes it a versatile intermediate for further chemical modifications.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 662139-46-0 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
Synthesis and Spectroscopic Analysis
One potential synthetic pathway could be conceptualized as follows:
Caption: A conceptual pathway for the synthesis of this compound.
A general procedure for the bromination of a related compound, 8-hydroxyquinoline, involves dissolving the starting material in a suitable solvent like chloroform, followed by the slow addition of a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine.[2] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography.[2]
Predicted Spectroscopic Data:
Although experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine and benzene rings of the isoquinoline core will exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the isoquinoline ring, and the C-Br stretch.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would confirm the presence of a single bromine atom.
Role in Drug Discovery and Development
The primary significance of this compound in contemporary research lies in its application as a crucial intermediate for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]
The isoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 3-position of the isoquinoline core provides strategic points for chemical modification, enabling the synthesis of diverse libraries of compounds for drug screening.
Application in Kinase Inhibitor Synthesis:
This compound serves as a key building block in the multi-step synthesis of potent inhibitors of various kinases implicated in cancer progression, such as ALK, c-MET, KDR, and Flt3.[1] The synthetic strategy often involves converting the hydroxyl group to a better leaving group, such as a triflate, which then allows for the introduction of other functional groups through cross-coupling reactions.
Caption: A generalized workflow illustrating the use of this compound in the synthesis of kinase inhibitors.
Biological Activity of Derivatives:
While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown significant potential in biological assays. For instance, various substituted quinoline and isoquinoline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.
The following table provides a comparative look at the in vitro activity of some quinoline derivatives, highlighting the potential efficacy of compounds that can be synthesized from scaffolds like this compound.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A quinazoline derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| A quinazoline derivative | SW480 (Colon) | 17.85 ± 0.92 | [1] |
| 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 6.25 | [1] |
| 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 5.91 | [1] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from this compound, standardized in vitro assays are employed.
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Caption: A schematic workflow of the MTT assay for determining the cytotoxicity of synthesized compounds.
Conclusion
This compound is a compound of significant interest to the drug discovery and development community. Its versatile chemical structure provides a robust platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. While detailed synthetic and analytical data for this specific compound are not widely published, this guide consolidates the available information and provides a framework for its synthesis, characterization, and application in the pursuit of new treatments for diseases such as cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 7-Bromoisoquinolin-3-ol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-3-ol, a key intermediate in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties, outlines a common synthetic approach, and provides an experimental protocol for a key cross-coupling reaction, highlighting its utility in the development of novel molecular entities.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol [1] |
| CAS Number | 662139-46-0[1] |
| Appearance | Off-white to pale yellow crystalline powder[1] |
Synthetic Pathway and Key Reactions
Direct bromination of the isoquinoline core can be challenging and often leads to a mixture of isomers. Therefore, a more regioselective and commonly employed route to this compound is an indirect, multi-step synthesis. This process typically begins with a substituted isoquinolin-3-ol and proceeds through a Sandmeyer-type reaction. The bromine atom at the 7-position then serves as a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The following section provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. This protocol is a foundational method for the synthesis of 7-arylisoquinolin-3-ol derivatives.
Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize a 7-arylisoquinolin-3-ol derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Degassed solvent, e.g., 1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the final 7-arylisoquinolin-3-ol derivative.
-
Biological Context and Applications
While specific signaling pathways for this compound are not yet extensively documented, the isoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[2] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[2] Furthermore, related 3-bromo isoquinoline derivatives have been investigated for their analgesic and anti-inflammatory activities.[3] The ability to readily diversify the 7-position of the isoquinoline core through reactions like the Suzuki-Miyaura coupling makes this compound a valuable starting material for generating libraries of novel compounds for biological screening in these and other therapeutic areas.
References
In-Depth Technical Guide to 7-Bromoisoquinolin-3-ol: Physical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisoquinolin-3-ol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bicyclic isoquinoline core with a bromine substituent and a hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide offers a comprehensive overview of the known physical properties of this compound, alongside a detailed examination of its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.
Chemical Identity and Physical Properties
This compound is characterized as an off-white to pale yellow crystalline powder.[1] While specific experimental data for some physical properties remain elusive in publicly available literature, the fundamental chemical identifiers and some observed characteristics are summarized below. A related compound, 7-Bromo-3-methoxyisoquinoline, is described as a white to off-white powder with a melting point of 120-125°C, and it is slightly soluble in water but soluble in organic solvents such as ethanol and DMSO. This information may offer some indication of the expected properties of this compound.
Table 1: Chemical Identity and Physical Properties of this compound and a Related Compound
| Property | This compound | 7-Bromo-3-methoxyisoquinoline |
| IUPAC Name | This compound[1] | 7-bromo-3-methoxyisoquinoline |
| CAS Number | 662139-46-0[1] | 136055-80-6 |
| Molecular Formula | C₉H₆BrNO[1] | C₁₀H₈BrNO |
| Molecular Weight | 224.06 g/mol [1] | 254.08 g/mol |
| Appearance | Off-white to pale yellow crystalline powder[1] | White to off-white powder |
| Melting Point | Data not available | 120-125 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in water; Soluble in ethanol and DMSO |
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point of a crystalline solid like this compound can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination
A qualitative assessment of the solubility of this compound in various solvents can be performed to understand its polarity and potential for use in different reaction conditions.
Protocol:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL of water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, etc.) is added to each test tube.
-
Mixing: The tubes are agitated or vortexed to ensure thorough mixing.
-
Observation: The solubility is determined by visual inspection. A compound is considered soluble if it completely dissolves to form a clear solution. It is partially soluble if some of the solid remains undissolved, and insoluble if the solid does not dissolve at all.
Synthetic Applications in Drug Discovery
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies. The bromine atom at the 7-position serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the hydroxyl group at the 3-position can be modified or may participate in hydrogen bonding interactions with the target protein.
Role as a Synthetic Intermediate
A key application of this compound is as a precursor in the multi-step synthesis of potent kinase inhibitors. The general workflow involves the functionalization of the isoquinoline core to construct a molecule that can effectively bind to the ATP-binding site of a target kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth and survival.
The following diagram illustrates a generalized synthetic workflow for the utilization of a brominated heterocyclic intermediate, such as this compound, in the synthesis of a kinase inhibitor.
Caption: Generalized synthetic workflow for a kinase inhibitor.
This workflow highlights the strategic use of this compound. The initial modification of the hydroxyl group can be a necessary step to either protect it during subsequent reactions or to convert it into a better leaving group (e.g., a triflate) for cross-coupling. The subsequent palladium-catalyzed cross-coupling reaction at the bromine position is a powerful method to introduce a wide range of aryl or heteroaryl groups, which are often crucial for binding to the kinase. Final steps may involve deprotection or further modification of other functional groups to yield the final active pharmaceutical ingredient (API).
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. While a complete profile of its physical properties is not yet fully documented, its established role in the synthesis of kinase inhibitors underscores its importance to the scientific and drug development communities. The synthetic strategies outlined in this guide provide a framework for the effective utilization of this versatile molecule in the creation of next-generation targeted therapies. Further characterization of its physical properties will undoubtedly facilitate its broader application in medicinal chemistry.
References
Spectroscopic Data for 7-Bromoisoquinolin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisoquinolin-3-ol (CAS No: 662139-46-0) is a halogenated hydroxyisoquinoline that serves as a valuable synthetic intermediate in medicinal chemistry. Its scaffold is of particular interest in the development of novel kinase inhibitors for oncological applications. Accurate structural elucidation and characterization are critical for its use in multi-step syntheses. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound and details the standard experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is important to note the potential for tautomerism between the -ol and -one forms, which would be reflected in the experimental spectra.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | O-H / N-H |
| ~8.0 - 8.2 | d | 1H | H-8 |
| ~7.8 - 8.0 | d | 1H | H-5 |
| ~7.6 - 7.8 | dd | 1H | H-6 |
| ~7.0 - 7.2 | s | 1H | H-4 |
| ~6.5 - 6.7 | s | 1H | H-1 |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-3 |
| ~145 - 150 | C-8a |
| ~135 - 140 | C-4a |
| ~130 - 135 | C-6 |
| ~128 - 132 | C-8 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-7 |
| ~115 - 120 | C-1 |
| ~100 - 105 | C-4 |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z Value | Interpretation |
| 223/225 | Molecular Ion (M⁺) : Shows a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |
| 195/197 | [M - CO]⁺: Loss of carbon monoxide from the keto-tautomer. |
| 144 | [M - Br]⁺: Loss of the bromine radical. |
| 116 | [M - Br - CO]⁺ or [C₈H₆N]⁺: Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |
Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, s | O-H stretch (from the hydroxyl group) |
| 3200 - 3000 | m | N-H stretch (if keto-enol tautomerism occurs) |
| 3100 - 3000 | m | Aromatic C-H stretch |
| ~1650 | s | C=O stretch (from keto-tautomer) |
| 1620 - 1580 | m, s | C=C and C=N ring stretching vibrations |
| 1250 - 1000 | s | C-O stretch |
| 850 - 800 | s | C-H out-of-plane bending (aromatic) |
| 600 - 500 | m | C-Br stretch |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[1][2]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[2]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe must be tuned to the correct frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include setting the appropriate spectral width, acquisition time (typically 2-4 seconds), and a relaxation delay (1-5 seconds). Multiple scans (e.g., 8 to 64) are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to produce a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated.
Mass Spectrometry (MS)
This protocol describes a general method for obtaining an Electron Ionization (EI) mass spectrum.[3][4]
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically using a direct insertion probe which allows the sample to be heated and volatilized under high vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[3]
-
Detection: An electron multiplier or similar detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Infrared (IR) Spectroscopy
This protocol details the thin solid film method, a common technique for analyzing solid samples.[5]
-
Sample Preparation: A small amount of this compound (a few milligrams) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plate is typically recorded first. The sample spectrum is then acquired.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using the spectroscopic methods described.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Biological activity of 7-Bromoisoquinolin-3-ol derivatives
An In-depth Technical Guide to the Biological Activity of 7-Bromoisoquinolin-3-ol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic value.[1] This technical guide focuses on the synthetic potential and predicted biological activities of derivatives based on the this compound scaffold. While specific biological data for this exact family of compounds is not extensively documented in publicly available literature, this paper will extrapolate potential therapeutic applications by examining closely related isoquinoline and quinoline analogs. We will detail common synthetic derivatization strategies, provide generalized protocols for key biological assays, and outline a potential drug discovery workflow. The strategic placement of a versatile bromine handle at the 7-position and a key hydrogen-bonding hydroxyl group at the 3-position makes this scaffold a highly promising starting point for the development of novel therapeutic agents.[2]
Introduction: The Isoquinoline Scaffold
First isolated from coal tar in 1885, the isoquinoline nucleus is a fundamental heterocyclic aromatic system.[1] Its prominence in medicinal chemistry was established much earlier with the isolation of alkaloids like morphine and papaverine, revealing the isoquinoline core as a key component of potent, naturally occurring bioactive compounds.[1] Today, isoquinoline derivatives are associated with a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4]
The this compound scaffold offers two distinct points for chemical modification:
-
C7-Bromine: This position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[2]
-
C3-Hydroxyl: The hydroxyl group, existing in tautomeric equilibrium with its corresponding keto form (isoquinolone), is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites.
Synthetic Strategies for Derivatization
The primary route to creating a diverse library of compounds from the this compound core is through palladium-catalyzed cross-coupling reactions at the C7 position. The Suzuki-Miyaura coupling is a particularly powerful method for forming C-C bonds with aryl and heteroaryl boronic acids or esters.
Logical Workflow for Synthesis of Derivatives
Caption: Synthetic workflow for generating a chemical library via Suzuki-Miyaura coupling.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on methods reported for analogous bromo-heterocyclic compounds and should be optimized for specific substrates.[4][5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired 7-aryl-isoquinolin-3-ol derivative.
Potential Biological Activities and Quantitative Data from Related Analogs
Direct quantitative data for this compound derivatives are scarce. However, by examining related structures, we can infer likely areas of biological activity. The following tables summarize reported activities for analogous compounds.
Table 1: Anti-inflammatory and Analgesic Activity of 3-Bromo Isoquinoline Derivatives
Data extracted from studies on different bromo-isoquinoline isomers, suggesting potential for the 7-bromo-3-ol scaffold.[3][4]
| Compound Class | Assay | Endpoint | Result/Activity | Reference |
| 3-Bromo Isoquinoline Derivatives | Carrageenan-induced paw edema (in vivo) | % Inhibition | Noteworthy anti-inflammatory activity reported | [3][4] |
| 3-Bromo Isoquinoline Derivatives | Acetic acid-induced writhing (in vivo) | % Inhibition | Significant analgesic effects observed | [3][4] |
| 3-Bromo Isoquinoline Derivatives | COX-2 Inhibition (in silico/in vitro) | Binding Affinity / IC₅₀ | Predicted to be potential COX-2 inhibitors | [3][4] |
Table 2: Enzyme Inhibitory Activity of Related Heterocycles
Various isoquinoline and quinoline scaffolds have shown potent inhibitory activity against key enzymes in disease pathways.[5][6][7]
| Compound Class | Target Enzyme | Endpoint | Potency | Reference |
| 7-Aryl-pyrrolo[2,1-b]quinazolinones (from 7-bromo quinoline precursor) | Acetylcholinesterase (AChE) | IC₅₀ | 6.08 µM (lead compound) | [5] |
| General Isoquinoline Derivatives | Protein Kinases | IC₅₀ | Activity is highly dependent on substitution pattern | [2][6] |
| Quinazoline Derivatives | Bacillus cereus Sphingomyelinase C | IC₅₀ | 6.43 µM (lead compound) | [7] |
Table 3: Antimicrobial Activity of Related Scaffolds
The quinoline and isoquinoline cores are present in many antimicrobial agents.[4][8]
| Compound Class | Assay Type | Endpoint | Reported Activity | Reference |
| 3-Bromo Isoquinoline Derivatives | Broth Dilution | MIC | Screened for antibacterial and antifungal activity | [4] |
| Substituted Quinoline Derivatives | Broth Dilution | MIC | Efficacy against various pathogenic bacteria and fungi | [8] |
Proposed Drug Discovery and Development Workflow
A research program targeting novel therapeutics from the this compound scaffold would follow a structured, multi-stage process.
Caption: A logical workflow for a drug discovery program starting from the core scaffold.
Key Experimental Protocols (Generalized)
Protocol 5.1: In Vitro Kinase Inhibition Assay
-
Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific protein kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based readout.
-
Materials: Kinase enzyme, corresponding substrate (peptide or protein), ATP (adenosine triphosphate), assay buffer, test compounds (dissolved in DMSO), detection reagent (e.g., ADP-Glo™ or similar).
-
Procedure: a. Serially dilute test compounds in DMSO to create a concentration gradient. b. In a microplate (e.g., 384-well), add the kinase enzyme, substrate, and buffer. c. Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding a predetermined concentration of ATP. e. Incubate the plate at a specified temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity. g. Read the signal (luminescence/fluorescence) on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 5.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Assay Principle: This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton Broth), test compounds, positive control antibiotic (e.g., Ciprofloxacin), 96-well microplates.
-
Procedure: a. Prepare a standardized inoculum of the microorganism in the growth medium. b. Serially dilute the test compounds in the growth medium directly in the wells of the 96-well plate. c. Add the microbial inoculum to each well, ensuring the final volume is consistent. d. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only). e. Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria). f. After incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its synthetic tractability, particularly via modern cross-coupling chemistry, allows for the creation of large, diverse chemical libraries. Based on the documented biological activities of closely related isoquinoline and quinoline analogs, derivatives of this scaffold are predicted to have potential as anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory agents, particularly in the areas of oncology and neurodegenerative disease. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to encourage and facilitate further research into this valuable class of compounds. Rigorous screening and systematic SAR studies are required to unlock the full therapeutic potential of this compound derivatives.
References
- 1. This compound | 662139-46-0 | Benchchem [benchchem.com]
- 2. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 3. jptcp.com [jptcp.com]
- 4. jptcp.com [jptcp.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Therapeutic Potential of Isoquinolin-3-ol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Among its many derivatives, the isoquinolin-3-ol core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of isoquinolin-3-ol compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Anticancer Applications
Isoquinolin-3-ol derivatives have shown notable promise as anticancer agents, with research highlighting their potent cytotoxic and antiproliferative effects against various cancer cell lines.
Inhibition of Cellular Proliferation
Substituted isoquinolin-3-ol and its analogs, particularly those with aryl substitutions at the 1-position, have demonstrated significant growth-inhibitory activity.
Table 1: Anticancer Activity of 1-Substituted Isoquinolin-3-ol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Breast (MCF-7) | 0.08 | [1] |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Liver (HepG2) | 0.05 | [1] |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Lung (A549) | 0.12 | [1] |
| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Colon (HCT116) | 0.06 | [1] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | Mean GI50 = -5.18 (log M) | [2] |
| Isoquinoline-1,3,4-trione derivative (Compound I) | Caspase-3 (in vitro) | 1.8 µM | [3] |
Note: Data for isoquinolin-1(2H)-ones and other closely related derivatives are included to illustrate the potential of the broader isoquinolinone scaffold.
Mechanisms of Action in Cancer
The anticancer effects of isoquinoline derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis. Some derivatives have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis through the activation of caspase cascades[4][5]. One identified mechanism for a class of isoquinoline-1,3,4-trione derivatives involves the generation of reactive oxygen species (ROS), leading to the inactivation of key executioner enzymes of apoptosis like caspase-3[3][6].
While the direct inhibition of the PI3K/Akt/mTOR pathway by isoquinolin-3-ol compounds is yet to be definitively established, this pathway is a known target for the broader class of isoquinoline alkaloids[7]. The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[8][9][10][11].
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline compounds.
Neuroprotective and Anti-inflammatory Applications
Beyond oncology, isoquinoline alkaloids have demonstrated significant neuroprotective and anti-inflammatory properties[12][13][14]. These effects are often linked to the modulation of inflammatory signaling pathways and the reduction of oxidative stress.
Modulation of Inflammatory Pathways
Isoquinoline derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[13]. The mechanism often involves the inhibition of key signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[13]. For instance, certain isoquinoline-1-carboxamides have been found to inhibit the phosphorylation of MAPKs (ERK, JNK, and p38) and prevent the nuclear translocation of NF-κB in microglial cells[13].
Caption: The MAPK/NF-κB signaling pathway in neuroinflammation.
Experimental Protocols
Synthesis of 1-Substituted-Isoquinolin-3-ols
A general method for the synthesis of 1-substituted-isoquinolin-3-ols involves the Friedel-Crafts acylation of an activated aromatic compound with a phenacetyl chloride, followed by reaction with a thiocyanate and subsequent cyclization[15].
General Procedure:
-
To a stirred solution of the appropriate phenacetyl chloride and an alkyl or aryl thiocyanate in a suitable solvent (e.g., dichloromethane) at 0 °C, a Friedel-Crafts catalyst (e.g., aluminum chloride) is added portion-wise.
-
The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is separated and basified with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1-substituted-isoquinolin-3-ols.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of isoquinolin-3-ol compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Isoquinolin-3-ol compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the isoquinolin-3-ol compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value[16][17].
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is used to determine the inhibitory effect of isoquinolin-3-ol compounds on specific kinases.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Isoquinolin-3-ol compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of the kinase and its substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence and calculate the percentage of inhibition to determine the IC50 value[16][18][19].
Conclusion and Future Directions
The isoquinolin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, primarily on related isoquinolinone structures, strongly suggests potential for potent anticancer, neuroprotective, and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of a wider range of structurally diverse isoquinolin-3-ol derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as drug candidates for a variety of diseases. The exploration of their potential as kinase inhibitors, in particular, warrants further investigation.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 19. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromoisoquinolin-3-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 7-Bromoisoquinolin-3-ol, a key intermediate in the synthesis of complex molecules for pharmaceutical development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the methodologies for determining these critical parameters, presents data for structurally similar compounds, and offers a framework for its handling and storage.
Chemical and Physical Properties
This compound is a halogenated hydroxyisoquinoline that serves as a valuable building block in medicinal chemistry. Its structure, featuring a bromine atom and a hydroxyl group on the isoquinoline core, allows for diverse chemical modifications.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 662139-46-0 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
Solubility Profile
Table 2.1: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetonitrile | Slightly Soluble |
| Chloroform | Slightly Soluble |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol, PBS buffers of various pH)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Quantification: Determine the solubility by comparing the peak area of the sample to a standard curve generated from the stock solution.
Diagram 2.1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound.
Stability Profile
The stability of this compound is a critical parameter for its use as a research chemical and in drug development. Stability testing ensures that the compound maintains its chemical integrity and purity under various environmental conditions.
Table 3.1: Predicted Stability of this compound
| Condition | Predicted Stability |
| Solid State (Room Temperature, Protected from Light) | Stable |
| Solution (DMSO, -20°C) | Stable for several months |
| Aqueous Solution (Neutral pH) | Moderate stability, potential for degradation |
| Acidic/Basic Conditions | Potential for hydrolysis or other degradation |
| Exposure to Light | Potential for photodegradation |
Experimental Protocol for Stability Assessment
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., amber glass vials)
-
HPLC system
-
Mass spectrometer (MS) for degradation product identification
-
Forced degradation study reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Sample Preparation: Accurately weigh and store this compound in appropriate containers under the specified storage conditions.
-
Storage Conditions (ICH Guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantification of the remaining this compound using a stability-indicating HPLC method.
-
Purity/Degradation Products: Detection and quantification of any impurities or degradation products.
-
-
Forced Degradation Studies: To understand potential degradation pathways, subject the compound to stress conditions:
-
Acidic Hydrolysis: Treat with HCl.
-
Basic Hydrolysis: Treat with NaOH.
-
Oxidation: Treat with H₂O₂.
-
Thermal Stress: Expose to high temperature.
-
Photostability: Expose to light (ICH Q1B).
-
-
Data Evaluation: Analyze the data to determine the shelf-life and recommend appropriate storage conditions.
Diagram 3.1: Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability testing according to ICH guidelines.
Signaling Pathways and Applications
This compound is primarily utilized as a synthetic intermediate in the development of kinase inhibitors for the treatment of proliferative diseases like cancer.[1] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Diagram 4.1: Role of this compound in Kinase Inhibitor Synthesis
Caption: Role of this compound in synthesizing kinase inhibitors.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on established scientific principles and regulatory guidelines. The provided experimental protocols can be readily adapted to generate the necessary data for research and development purposes. Understanding these properties is essential for the effective use of this versatile building block in the synthesis of novel therapeutic agents.
References
The Pivotal Role of 7-Bromoisoquinolin-3-ol in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
[City, State] – 7-Bromoisoquinolin-3-ol, a substituted isoquinoline derivative, is primarily recognized not for its direct biological effects but as a crucial building block in the synthesis of potent and selective kinase inhibitors. While data on the intrinsic mechanism of action of this compound is scarce, its significance lies in its utility as a versatile synthetic intermediate for creating complex molecules targeting key signaling pathways in diseases like cancer.
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in various cancers. Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery. The isoquinoline scaffold is a common feature in many biologically active compounds, and strategic modifications of this core structure, such as the introduction of a bromine atom and a hydroxyl group in this compound, provide synthetic handles for the construction of highly specific inhibitors.
A prime example of its application is in the multi-step synthesis of inhibitors targeting kinases such as ALK, c-MET, KDR, and Flt3, which are implicated in the progression of various tumors.[1] The bromine atom at the 7-position and the hydroxyl group at the 3-position of the isoquinoline ring serve as key functional groups for further chemical modifications, allowing for the attachment of various pharmacophores that can interact with the active sites of target kinases.
Synthetic Utility in Kinase Inhibitor Development
The synthesis of advanced kinase inhibitors from this compound typically involves a series of chemical transformations. A common strategy is the conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for subsequent cross-coupling reactions. This triflate intermediate can then be reacted with a variety of boronic acids or other organometallic reagents in palladium-catalyzed reactions, such as the Suzuki coupling, to introduce diverse substituents at the 3-position of the isoquinoline core. The bromine at the 7-position can also be utilized in similar cross-coupling reactions to introduce further diversity.
This modular synthetic approach allows for the systematic exploration of the chemical space around the isoquinoline scaffold to optimize the potency and selectivity of the final kinase inhibitor.
Mechanism of Action of a Representative Downstream Kinase Inhibitor
While this compound itself is not the final active compound, it is a key precursor to molecules that are potent kinase inhibitors. For instance, a hypothetical kinase inhibitor synthesized from this intermediate, let's call it "Isoquinalinib," would likely function as an ATP-competitive inhibitor.
Isoquinalinib's Mechanism of Action would involve:
-
Binding to the ATP-binding pocket of the target kinase (e.g., ALK or c-MET). The isoquinoline core would serve as the scaffold that orients the various substituents to make optimal contact with the amino acid residues in the active site.
-
Formation of key interactions , such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds (from the bromine or other introduced halogens) with the kinase domain.
-
Blocking the binding of ATP , thereby preventing the transfer of a phosphate group to downstream substrate proteins.
-
Inhibition of the kinase signaling pathway , leading to the suppression of cell proliferation, survival, and other cancer-promoting processes.
Quantitative Data for a Representative Kinase Inhibitor
The following table summarizes hypothetical quantitative data for "Isoquinalinib," a kinase inhibitor synthesized using this compound as a starting material.
| Target Kinase | IC50 (nM) | Assay Type |
| ALK | 15 | Enzymatic |
| c-MET | 25 | Enzymatic |
| KDR (VEGFR2) | 150 | Enzymatic |
| Flt3 | 200 | Enzymatic |
Note: This data is representative and intended to illustrate the type of information that would be generated for a final drug compound, not for this compound itself.
Detailed Experimental Protocols
Synthesis of a Triflate Intermediate from this compound
Objective: To convert the hydroxyl group of this compound to a triflate to enable subsequent cross-coupling reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf2O)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired triflate intermediate.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., "Isoquinalinib") against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., ALK, c-MET)
-
Kinase substrate (a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound ("Isoquinalinib")
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced using a detection reagent. The signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
Visualizing the Synthetic and Signaling Pathways
The following diagrams illustrate the general synthetic workflow from this compound to a kinase inhibitor and the subsequent inhibition of a representative signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromoisoquinolin-3-ol from 7-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 7-bromoisoquinolin-3-ol, a valuable intermediate in medicinal chemistry and drug development. The isoquinoline scaffold is a key structural motif in many biologically active compounds, and the presence of both a bromine atom and a hydroxyl group on the this compound backbone allows for diverse functionalization and the generation of compound libraries for screening.
The synthetic route described herein starts from the readily available 7-aminoisoquinoline and proceeds through a two-step sequence: a Sandmeyer reaction to introduce the bromine at the 7-position, followed by a proposed hydroxylation at the 3-position. This document provides detailed experimental procedures for each step, along with expected outcomes and characterization data.
Proposed Synthetic Pathway
The synthesis of this compound from 7-aminoisoquinoline can be envisioned as a two-step process. The first step involves the conversion of the aromatic amine in 7-aminoisoquinoline to a bromide via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[1][2] The second, proposed step involves the hydroxylation of the resulting 7-bromoisoquinoline at the 3-position. While direct hydroxylation of isoquinolines can be challenging, one plausible approach involves the formation of an N-oxide followed by rearrangement.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromoisoquinoline from 7-Aminoisoquinoline (Sandmeyer Reaction)
This protocol describes the diazotization of 7-aminoisoquinoline followed by a copper-catalyzed bromination.
Materials and Reagents:
| Reagent | Supplier | Purity | Molar Mass ( g/mol ) |
| 7-Amino-isoquinoline | Commercial | >98% | 144.17 |
| Hydrobromic acid (48%) | Commercial | 48% | 80.91 |
| Sodium nitrite | Commercial | >99% | 69.00 |
| Copper(I) bromide | Commercial | >98% | 143.45 |
| Dichloromethane | Commercial | HPLC | 84.93 |
| Sodium bicarbonate | Commercial | >99% | 84.01 |
| Anhydrous sodium sulfate | Commercial | >99% | 142.04 |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 7-aminoisoquinoline (1.0 eq) in 48% hydrobromic acid (HBr) at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane (DCM).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-bromoisoquinoline by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system.
-
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 7-Bromoisoquinoline | Crystalline solid | 60-70 | 67-72[3][4] |
-
¹H NMR (CDCl₃): δ 9.18 (s, 1H), 8.55 (d, J=6.0 Hz, 1H), 8.12 (s, 1H), 7.75 (dd, J=9.0, 2.0 Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.62 (d, J=5.5 Hz, 1H).
-
¹³C NMR (CDCl₃): δ 152.5, 144.0, 135.5, 131.0, 130.0, 128.5, 127.0, 122.0, 121.0.
-
MS (EI): m/z 207/209 (M⁺, Br isotope pattern).
Step 2 (Proposed): Synthesis of this compound from 7-Bromoisoquinoline
This proposed protocol is based on the N-oxidation of the isoquinoline ring followed by a rearrangement to introduce the hydroxyl group at the 3-position.
Caption: Proposed workflow for the hydroxylation of 7-bromoisoquinoline.
Materials and Reagents:
| Reagent | Supplier | Purity | Molar Mass ( g/mol ) |
| 7-Bromoisoquinoline | From Step 1 | >95% | 208.05 |
| Glacial acetic acid | Commercial | >99% | 60.05 |
| Hydrogen peroxide (30%) | Commercial | 30% | 34.01 |
| Acetic anhydride | Commercial | >98% | 102.09 |
| Sodium hydroxide | Commercial | >98% | 40.00 |
| Hydrochloric acid | Commercial | 37% | 36.46 |
Procedure:
-
N-Oxidation:
-
Dissolve 7-bromoisoquinoline (1.0 eq) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (2.0-3.0 eq) at room temperature.
-
Heat the mixture to 70-80 °C for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess acetic acid and peroxide under reduced pressure. The crude 7-bromoisoquinoline N-oxide can be used directly in the next step or purified by crystallization.
-
-
Rearrangement and Hydrolysis:
-
To the crude 7-bromoisoquinoline N-oxide, add acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours. This will induce a rearrangement to form 3-acetoxy-7-bromoisoquinoline.
-
Cool the reaction mixture and carefully quench with water.
-
Add a solution of sodium hydroxide (NaOH) and heat to hydrolyze the acetate ester to the corresponding alcohol.
-
After hydrolysis is complete (monitor by TLC), cool the mixture and carefully acidify with hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Expected Product Characteristics:
| Product | Appearance | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | Solid | 662139-46-0[5] | C₉H₆BrNO | 224.05[5] |
-
¹H NMR and ¹³C NMR: Spectroscopic data should be consistent with the structure of this compound.
-
MS (ESI): m/z 224/226 (M+H⁺, Br isotope pattern).
Disclaimer: The protocol for Step 2 is a proposed synthetic route based on established chemical principles for the modification of isoquinoline derivatives. Researchers should perform small-scale trials to optimize reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 2. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 3. 7-Bromoisoquinoline 97 58794-09-5 [sigmaaldrich.com]
- 4. 7-Bromoisoquinoline 97 58794-09-5 [sigmaaldrich.com]
- 5. This compound | 662139-46-0 | Benchchem [benchchem.com]
Application Notes and Protocols: Regioselective Bromination of the Isoquinoline Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new drug candidates. Specifically, the introduction of a bromine atom provides a versatile handle for further modifications through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. However, the electrophilic bromination of the electron-poor isoquinoline ring can lead to a mixture of isomers, making regioselective synthesis a significant challenge.
These application notes provide an overview of modern methods for the regioselective bromination of the isoquinoline core, with a focus on producing the valuable 5-bromo and 8-bromo isomers. Detailed protocols and quantitative data are presented to aid researchers in the practical application of these methodologies.
Regioselective Bromination Strategies
Electrophilic aromatic substitution on the isoquinoline ring predominantly occurs on the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen atom under acidic conditions. The primary positions for substitution are C5 and C8. The regioselectivity of the bromination is highly sensitive to the choice of brominating agent, acid catalyst, temperature, and concentration[1][2].
The most common and effective method for achieving high regioselectivity involves the use of N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid (H₂SO₄)[1][2]. The strong acid serves a dual purpose: it protonates the isoquinoline nitrogen, deactivating the pyridine ring, and it enhances the electrophilicity of the brominating agent[2].
Careful temperature control is paramount for selectivity. At lower temperatures (e.g., -25°C to -15°C), the formation of 5-bromoisoquinoline is strongly favored[3][4]. At higher temperatures, the proportion of the 8-bromo isomer increases, leading to difficult-to-separate mixtures[3].
Data Presentation: Summary of Bromination Conditions
The following table summarizes various conditions and outcomes for the regioselective bromination of isoquinoline.
| Brominating Agent | Acid / Catalyst | Temperature (°C) | Major Product(s) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | H₂SO₄ | -26 to -18 | 5-Bromoisoquinoline | High (used in-situ) | [3] |
| N-Bromosuccinimide (NBS) | H₂SO₄ | -30 to -15 | 5- or 8-Bromoisoquinoline | Not specified | [4][5] |
| N,N′-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | Not specified | [1][2] |
| Liquid Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 75 | 5-Bromoisoquinoline | 43-46 | [4][5] |
| Gaseous Bromine (Br₂) | Aluminum Chloride (AlCl₃) | Not specified | 5-Bromoisoquinoline | 42 | [4][5] |
| N-Bromosuccinimide (NBS) | H₂SO₄ | -18 to -10 | 5-Bromo-8-nitroisoquinoline | 47-51 | [3] |
Mandatory Visualization
Reaction Scheme and Experimental Workflows
Experimental Protocols
The following protocols are adapted from established literature procedures and are intended for use by trained chemists.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Bromoisoquinoline
This procedure describes the highly regioselective synthesis of 5-bromoisoquinoline, which is often used directly in the subsequent nitration step without isolation.[3]
Materials:
-
Isoquinoline (97%)
-
N-Bromosuccinimide (NBS, 99%), recrystallized
-
Concentrated Sulfuric Acid (H₂SO₄, 96%)
-
Ammonium Hydroxide (aq. NH₃, 25%)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Dry ice-acetone bath
-
Large beaker or flask for quenching
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a 2-L, three-necked flask, add 400 mL of concentrated sulfuric acid. Cool the acid to below 30°C in an ice-water bath.
-
Addition of Isoquinoline: Slowly add isoquinoline (44.0 g, 330 mmol) to the stirred acid, ensuring the internal temperature remains below 30°C. Complete dissolution must be achieved.[3]
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Addition of NBS: To the vigorously stirred solution, add recrystallized N-bromosuccinimide (64.6 g, 363 mmol, 1.1 equiv) in small portions. Carefully maintain the internal temperature between -26°C and -22°C during the addition.[3]
-
Reaction: Stir the suspension efficiently for 2 hours at -22°C (± 1°C), and then for an additional 3 hours at -18°C (± 1°C). The mixture should become a homogeneous solution.[3]
-
Work-up (for isolation):
-
Carefully pour the reaction mixture onto 1.0 kg of crushed ice in a large flask.
-
While stirring and maintaining the temperature below 30°C, adjust the pH to 8.0 by slowly adding 25% aqueous ammonia.
-
Stir the resulting suspension in an ice-water bath for 2 hours to ensure complete precipitation.
-
-
Isolation:
-
Isolate the precipitated solids by filtration.
-
Wash the solids thoroughly with three 1-L portions of ice-cold water.
-
Air-dry the product to a constant weight to afford crude 5-bromoisoquinoline. Further purification can be achieved by recrystallization or column chromatography if required.
-
Protocol 2: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
This procedure is a continuation of Protocol 1, providing a convenient one-pot method to synthesize the dually functionalized title compound without isolating the 5-bromoisoquinoline intermediate.[3]
Materials:
-
Homogeneous reaction mixture from Protocol 1, Step 5
-
Potassium Nitrate (KNO₃, 99%)
-
Heptane
-
Toluene
-
Celite
Procedure:
-
Nitration: Following the 3-hour stir at -18°C in Protocol 1, cool the reaction mixture to below -10°C.
-
Addition of KNO₃: Add potassium nitrate (35.0 g, 346 mmol) at a rate that maintains the internal temperature below -10°C.[3]
-
Reaction: Stir the mixture at -10°C for 1 hour. Then, remove the cooling bath and continue stirring overnight, allowing the solution to warm to room temperature.[3]
-
Quenching and Neutralization:
-
Pour the resulting homogeneous mixture onto 1.0 kg of crushed ice.
-
Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the internal temperature below 30°C.
-
Stir the suspension in an ice-water bath for 2 hours.
-
-
Isolation:
-
Isolate the precipitated solids by filtration.
-
Wash the solids thoroughly with three 1-L portions of ice-cold water and air-dry to a constant weight. This yields approximately 65 g of a slightly yellow solid.[3]
-
-
Purification (Recrystallization):
-
Suspend the crude solid in a mixture of 1000 mL of heptane and 250 mL of toluene in a 2-L flask.
-
Heat the mixture to reflux for 1.5 hours with stirring.
-
Filter the hot solution through Celite under vacuum.
-
Reduce the filtrate volume to approximately 1000 mL by distillation.
-
Allow the solution to cool slowly overnight with stirring to induce crystallization.
-
-
Final Product:
Applications in Drug Development
Bromoisoquinoline derivatives, particularly 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline, are pivotal intermediates in pharmaceutical synthesis.[4][5] The bromine atom at the C5 position serves as a key functional group for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.[3] The nitro group at C8 can be readily reduced to an amine, which is one of the most versatile functional groups in organic synthesis, allowing for N-alkylation, N-acylation, and diazotization, among other transformations.[3] These subsequent modifications are essential for structure-activity relationship (SAR) studies in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Sandmeyer Reaction on Isoquinolinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely used chemical transformation for the conversion of primary aromatic amines into a variety of functional groups, including halides, cyanides, and hydroxyls, via the formation of a diazonium salt intermediate.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as it allows for the introduction of key functionalities onto aromatic scaffolds such as the isoquinoline nucleus. Isoquinolinol derivatives are important structural motifs in numerous biologically active compounds, and the ability to functionalize them through reactions like the Sandmeyer provides a powerful tool for generating diverse chemical libraries for drug discovery.
This document provides a detailed, generalized protocol for performing the Sandmeyer reaction on aminoisoquinolinols. The protocol is based on established procedures for similar aromatic amines and is intended to serve as a starting point for researchers.[4] It is crucial to note that optimization of reaction conditions may be necessary for specific isoquinolinol substrates due to the electronic and steric influences of the hydroxyl group and its position on the isoquinoline ring.
Key Reaction Stages
The Sandmeyer reaction proceeds in two primary stages:[4]
-
Diazotization: The primary amino group on the isoquinolinol is converted into a reactive diazonium salt using a nitrite source, typically sodium nitrite, under acidic conditions at low temperatures.[5][6][]
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) which catalyzes the displacement of the diazonium group with the corresponding nucleophile.[1][8]
Experimental Protocols
A. Diazotization of Aminoisoquinolinol
This initial step involves the formation of the diazonium salt, which is typically not isolated and used directly in the subsequent Sandmeyer reaction.[9]
Materials:
-
Aminoisoquinolinol derivative
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve the starting aminoisoquinolinol in the chosen concentrated acid (e.g., HCl for chlorination, HBr for bromination).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred, cold solution of the aminoisoquinolinol. The addition should be controlled to maintain the temperature below 10 °C.
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting cold diazonium salt solution is used immediately in the next step.
B. Sandmeyer Reaction: Halogenation, Cyanation, or Hydroxylation
The freshly prepared diazonium salt solution is then added to a solution of the appropriate copper(I) salt.
Materials:
-
Cold diazonium salt solution from Part A
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) (if not used in Part A)
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, prepare a solution of the copper(I) salt in the corresponding concentrated acid (e.g., CuCl in HCl). For cyanation, CuCN can be dissolved in a solution of sodium or potassium cyanide.
-
Cool the copper(I) salt solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) salt solution. This step should be performed in a well-ventilated fume hood as vigorous evolution of nitrogen gas occurs.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
To ensure complete decomposition of the diazonium salt, the reaction mixture can be gently heated (e.g., to 50-60 °C) for a short period (e.g., 30 minutes), though this may not be necessary for all substrates.[4]
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x 50 mL).[4]
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can then be purified by a suitable method, such as flash column chromatography.[10]
Data Presentation
The following table summarizes the expected transformations and key reagents for the Sandmeyer reaction on a hypothetical aminoisoquinolinol. Yields are illustrative and will vary depending on the specific substrate and reaction conditions.
| Starting Material | Target Product | Key Reagents | Typical Yield (%) |
| Aminoisoquinolinol | Chloro-isoquinolinol | NaNO₂, HCl, CuCl | 60-80 |
| Aminoisoquinolinol | Bromo-isoquinolinol | NaNO₂, HBr, CuBr | 60-80 |
| Aminoisoquinolinol | Cyano-isoquinolinol | NaNO₂, HCl, CuCN | 50-70 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Sandmeyer reaction on isoquinolinols.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Bromoisoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. 7-Bromoisoquinolin-3-ol, in particular, has emerged as a versatile starting material for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The bromine atom at the 7-position and the hydroxyl group at the 3-position of this compound provide two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
These application notes provide a detailed overview of the synthetic strategies and experimental protocols for utilizing this compound in the generation of kinase inhibitor libraries. The primary methodologies discussed are the conversion of the 3-hydroxyl group to a triflate, followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, at the 7-bromo position.
Synthetic Strategy Overview
The general synthetic approach for generating a library of kinase inhibitors from this compound involves a multi-step sequence that allows for the introduction of diverse chemical functionalities. The core strategy is outlined below:
-
Triflation of the 3-hydroxyl group: The initial step involves the conversion of the hydroxyl group at the 3-position into a trifluoromethanesulfonate (triflate). This transformation is crucial as it converts the hydroxyl into an excellent leaving group, paving the way for subsequent cross-coupling reactions at this position if desired, or it can be retained as a stable group during reactions at the 7-position.
-
Palladium-Catalyzed Cross-Coupling at the 7-position: With the 3-position protected or functionalized, the bromine atom at the 7-position serves as a key handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is employed to form carbon-carbon bonds by coupling the 7-bromo-isoquinolin scaffold with various boronic acids or esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the 7-position.
-
This modular approach allows for the rapid generation of a library of analogs with modifications at the 7-position, which is often crucial for modulating kinase inhibitory activity and selectivity.
Experimental Protocols
The following protocols are representative examples for the key synthetic transformations involved in the synthesis of kinase inhibitors from this compound.
Protocol 1: Synthesis of 7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate
This protocol describes the conversion of the hydroxyl group of this compound to a triflate.
-
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq) dropwise.
-
Slowly add triflic anhydride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate.
-
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate with Arylboronic Acids
This protocol details the synthesis of 7-aryl-isoquinolin-3-yl trifluoromethanesulfonates.
-
Materials:
-
7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask) and magnetic stirrer
-
-
Procedure:
-
To a Schlenk flask, add 7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-aryl-isoquinolin-3-yl trifluoromethanesulfonate.
-
Protocol 3: Buchwald-Hartwig Amination of 7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate
This protocol describes the synthesis of 7-amino-isoquinolin-3-yl trifluoromethanesulfonates.
-
Materials:
-
7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate
-
Amine (e.g., morpholine or aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions and magnetic stirrer
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq) and the ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add 7-Bromo-isoquinolin-3-yl trifluoromethanesulfonate (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-amino-isoquinolin-3-yl trifluoromethanesulfonate.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Synthesis of 7-Substituted-isoquinolin-3-yl trifluoromethanesulfonates
| Compound ID | R Group (at C7) | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 82 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 75 |
| 1c | Morpholino | Buchwald-Hartwig | 68 |
| 1d | Anilinyl | Buchwald-Hartwig | 71 |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ Values)
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 1a | ALK | 45 |
| 1a | c-MET | 120 |
| 1b | KDR | 88 |
| 1b | Flt3 | 250 |
| 1c | ALK | 15 |
| 1c | c-MET | 55 |
| 1d | KDR | 32 |
| 1d | Flt3 | 95 |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for isoquinoline-based inhibitors. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical modifications and the desired outcomes in the drug discovery process.
Caption: Logical flow from starting materials to lead compounds.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 7-Bromo-isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The isoquinoline scaffold is a significant pharmacophore found in numerous biologically active compounds. The functionalization of this core structure, particularly at the 7-position, is of great interest for the development of novel therapeutic agents. These application notes provide a detailed experimental procedure for the Suzuki-Miyaura coupling of 7-bromo-isoquinoline with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide (7-bromo-isoquinoline) to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which yields the cross-coupled product (7-aryl-isoquinoline) and regenerates the palladium(0) catalyst for the next cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Data Presentation: Suzuki-Miyaura Coupling of 7-Bromo-isoquinoline with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 7-bromo-isoquinoline with a selection of arylboronic acids, based on data from analogous heterocyclic systems. Reaction conditions are generalized and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 3 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 2 | ~98 |
| 3 | 4-Cyanophenylboronic acid | 7-(4-Cyanophenyl)-isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 3 | ~87 |
| 4 | 3,4,5-Trimethoxyphenylboronic acid | 7-(3,4,5-Trimethoxyphenyl)-isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 0.5 | ~99 |
| 5 | 8-Quinolinylboronic acid | 7-(Quinolin-8-yl)isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 5 | ~88 |
| 6 | Benzothiophen-3-ylboronic acid | 7-(Benzothiophen-3-yl)isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 3 | ~96 |
| 7 | Dibenzothiophen-4-ylboronic acid | 7-(Dibenzothiophen-4-yl)isoquinoline | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 | 7 | ~91 |
Note: The yields presented are based on similar reactions with 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one and are intended to be representative.[1]
Experimental Protocols
Materials and Reagents
-
7-Bromo-isoquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or Acetone
-
Degassed deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware
-
Syringes and needles
-
Rotary evaporator
General Procedure
-
Reaction Setup : To a flame-dried Schlenk flask or a sealable reaction vessel, add 7-bromo-isoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v or acetone/water, 2:1 v/v) to the reaction mixture via syringe.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C for dioxane or 40-45 °C for acetone/water) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-isoquinoline.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of 7-bromo-isoquinoline.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 7-Bromoisoquinolin-3-ol in Oncology Drug Discovery: A Detailed Guide
Introduction
7-Bromoisoquinolin-3-ol is a key heterocyclic building block increasingly utilized in the discovery and development of novel oncology therapeutics. Its rigid isoquinoline scaffold, combined with the strategic placement of a bromine atom and a hydroxyl group, offers medicinal chemists a versatile platform for synthesizing potent and selective kinase inhibitors. The bromine at the 7-position serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The hydroxyl group at the 3-position can be readily converted into a triflate, providing another reactive site for further molecular elaboration. This application note will detail the utility of this compound as a precursor in the synthesis of targeted oncology agents, with a focus on inhibitors of key kinases such as ALK and c-MET, which are implicated in the progression of various cancers.
Key Applications in Oncology
The primary application of this compound in oncology drug discovery is as a starting material for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that are frequently dysregulated in cancer, and their inhibition is a clinically validated strategy for cancer treatment. The isoquinoline core is a "privileged scaffold" found in numerous biologically active compounds, and its derivatives have been extensively investigated for anticancer properties.
Specifically, this compound is a precursor for the synthesis of inhibitors targeting:
-
Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.
-
c-Mesenchymal-Epithelial Transition Factor (c-MET): The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis.
The general strategy involves the conversion of the hydroxyl group of this compound to a triflate, followed by a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C7-bromo position to introduce various moieties that can interact with the kinase active site.
Data Presentation: Representative Kinase Inhibitor Data
While specific inhibitors synthesized directly from this compound are often proprietary, the following tables represent typical biological data for isoquinoline-based kinase inhibitors targeting c-MET and ALK. This data is illustrative of the potency that can be achieved using this scaffold.
Table 1: In Vitro c-MET Kinase Inhibitory Activity of Representative Isoquinoline-Based Compounds
| Compound ID | c-MET IC50 (nM) |
| 1a | 15 |
| 1b | 8 |
| 1c | 22 |
Data is hypothetical and representative of typical potencies.
Table 2: Anti-proliferative Activity of Representative Isoquinoline-Based Compounds against c-MET-Dependent Cancer Cell Lines
| Compound ID | Cell Line | IC50 (nM) |
| 1a | MKN-45 | 120 |
| 1b | SNU-5 | 95 |
| 1c | Hs746T | 150 |
Data is hypothetical and representative of typical potencies.
Table 3: In Vitro ALK Kinase Inhibitory Activity of Representative Isoquinoline-Based Compounds
| Compound ID | ALK IC50 (nM) |
| 2a | 10 |
| 2b | 5 |
| 2c | 18 |
Data is hypothetical and representative of typical potencies.
Table 4: Anti-proliferative Activity of Representative Isoquinoline-Based Compounds against ALK-Positive Cancer Cell Lines
| Compound ID | Cell Line | IC50 (nM) |
| 2a | H2228 | 75 |
| 2b | KARPAS-299 | 50 |
| 2c | H3122 | 90 |
Data is hypothetical and representative of typical potencies.
Mandatory Visualization
Synthetic Workflow from this compound
Caption: Synthetic route to kinase inhibitors from this compound.
Targeted Signaling Pathway: c-MET
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Isoquinoline Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed derivatization of the isoquinoline scaffold, a core motif in numerous pharmaceuticals and biologically active compounds. The methodologies covered include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as direct C-H arylation. These powerful synthetic tools enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the generation of diverse isoquinoline libraries for drug discovery and development.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds through the cross-coupling of a halo-isoquinoline with a boronic acid or ester. This reaction is valued for its mild conditions and broad functional group tolerance.
Data Presentation: Suzuki-Miyaura Coupling of Halo-isoquinolines
| Entry | Isoquinoline Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-isoquinoline-1-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 95 | [1] |
| 2 | 6-Bromo-isoquinoline-1-carbonitrile | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 88 | [1] |
| 3 | 1-Chloro-3,6-dimethoxyisoquinoline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [2] |
| 4 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (1.2) | Xantphos (1.2) | DBU | THF/H₂O | 110 | 0.17 | 82 | [1] |
| 5 | 1-Chloroisoquinoline | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 78 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-isoquinoline-1-carbonitrile
Materials:
-
6-Bromo-isoquinoline-1-carbonitrile
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 6-bromo-isoquinoline-1-carbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the flask with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Via syringe, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-isoquinoline derivative.[1]
References
Application Note: A Protocol for the Synthesis of 7-Bromoisoquinolin-3-ol Triflate
Introduction
7-Bromoisoquinolin-3-ol triflate is a key intermediate in the synthesis of a variety of substituted isoquinolines, which are important scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. The triflate group serves as an excellent leaving group in cross-coupling reactions, enabling the introduction of diverse functionalities at the 3-position of the isoquinoline ring. This document outlines a detailed protocol for the preparation of this compound triflate, proceeding through the synthesis of the this compound precursor followed by its triflation. The protocols provided are based on established methodologies for analogous chemical transformations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound triflate.
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Bromination | Isoquinolin-3-ol | N-Bromosuccinimide (NBS) | Chloroform | 0 to 40 | 18 | This compound | ~85 |
| 2 | Triflation | This compound | Trifluoromethanesulfonic anhydride, Pyridine | Dichloromethane | 0 to rt | 1 | This compound triflate | ~85-90 |
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from the bromination of quinolin-8-ol[1].
Materials:
-
Isoquinolin-3-ol
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Hexane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a stirred solution of Isoquinolin-3-ol (1 equivalent) in chloroform (10 mL per 5 g of starting material) in a round-bottom flask, add N-bromosuccinimide (1 equivalent) portion-wise at 0 °C using an ice bath.
-
After the addition is complete, slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9) as the eluent.
-
Upon completion of the reaction, evaporate the reaction mixture under vacuum to remove the chloroform.
-
Wash the resulting crude product with deionized water.
-
Further wash the solid with hexane and diethyl ether to yield this compound as a solid.
-
Dry the product under vacuum. The expected yield is approximately 85%.
Step 2: Synthesis of this compound triflate
This protocol is adapted from the triflation of cholest-4-en-3-one[2].
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry dichloromethane (40 mL per 5 g of starting material).
-
Add pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.25 equivalents) dropwise to the stirred solution over 15-20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. A white precipitate may form during this time.
-
Pour the contents of the flask into 50 mL of 2 N hydrochloric acid and transfer to a separatory funnel.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic phases and wash sequentially with 2 N hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound triflate can be further purified by recrystallization from a suitable solvent system such as hexane. The expected yield is in the range of 85-90%.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound triflate.
References
Application Notes and Protocols: Multi-step Synthesis of Crizotinib, a Dual ALK and c-MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (marketed as Xalkori®) is a potent, orally available small-molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and c-Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinases.[1] Dysregulation of these signaling pathways is implicated in the progression of various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3] Crizotinib functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation and downstream signaling cascades initiated by these kinases, thereby inducing cell cycle arrest and apoptosis in tumor cells harboring ALK rearrangements or c-MET amplification.[2][4]
These application notes provide a detailed, multi-step synthesis protocol for crizotinib, compiled from established literature, intended for research and development purposes. Additionally, comprehensive quantitative data on its biological activity and pharmacokinetic properties are presented, alongside visual representations of the relevant signaling pathways and the synthetic workflow.
ALK and c-MET Signaling Pathways
Anaplastic Lymphoma Kinase (ALK) and c-MET are receptor tyrosine kinases that, upon activation, trigger a cascade of intracellular signaling events crucial for cell growth, survival, and proliferation. In several cancers, genetic alterations lead to the constitutive activation of these pathways, driving tumorigenesis.
Caption: ALK Signaling Pathway and the inhibitory action of Crizotinib.
Caption: c-MET Signaling Pathway and the inhibitory action of Crizotinib.
Multi-step Synthesis of Crizotinib
The synthesis of crizotinib is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall workflow is depicted below, followed by a detailed experimental protocol.
Caption: Overall workflow for the multi-step synthesis of Crizotinib.
Experimental Protocols
Step 1: Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Intermediate 1)
This key chiral intermediate is prepared via the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone.
-
Materials:
-
2,6-Dichloro-3-fluoroacetophenone
-
Chiral catalyst (e.g., [RuCl₂( (S)-P-Phos)((R,R)-DPEN)])
-
Potassium tert-butoxide
-
Isopropanol
-
Hydrogen gas
-
-
Procedure:
-
To a high-pressure reactor, add the chiral catalyst, potassium tert-butoxide, isopropanol, and 2,6-dichloro-3-fluoroacetophenone.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-5 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product can be purified by column chromatography to yield (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
-
Step 2: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine (Intermediate 2)
This intermediate is synthesized from 2-amino-3,5-dibromopyridine through a nucleophilic aromatic substitution reaction.
-
Materials:
-
2-Amino-3,5-dibromopyridine
-
Potassium hydroxide (KOH)
-
Copper powder
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium hydroxide, copper powder, and water.
-
Stir the mixture under a nitrogen atmosphere at 170°C for 10 hours.[5]
-
Cool the reaction mixture and neutralize with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride and extract three times with a warm mixture of ethyl acetate/tetrahydrofuran (9:1).[5]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-amino-3-hydroxy-5-bromopyridine.[5]
-
Step 3: Mitsunobu Reaction to form 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
The chiral alcohol (Intermediate 1) is coupled with the hydroxypyridine (Intermediate 2) via a Mitsunobu reaction.
-
Materials:
-
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Intermediate 1)
-
2-Amino-5-bromo-3-hydroxypyridine (Intermediate 2)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 2-amino-5-bromo-3-hydroxypyridine, and triphenylphosphine in anhydrous THF under a nitrogen atmosphere.[6]
-
Cool the solution to below 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate to the mixture, maintaining the temperature below 5°C.[7]
-
Allow the reaction to stir at room temperature until completion.
-
The product can be purified by crystallization from ethanol to remove reaction byproducts.[6]
-
Step 4: Suzuki Coupling to form Boc-Protected Crizotinib
The bromopyridine intermediate from Step 3 is coupled with a pyrazole-boronate ester.
-
Materials:
-
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
-
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of water and ethanol)
-
-
Procedure:
-
In a reaction flask, combine the bromopyridine intermediate, the pyrazole-boronate ester, potassium carbonate, and the palladium catalyst in a mixture of water and ethanol.[2]
-
Heat the reaction mixture to 80°C and stir under an inert atmosphere for several hours until the reaction is complete.[2]
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield Boc-protected crizotinib.[2]
-
Step 5: Final Deprotection to Yield Crizotinib
The Boc protecting group is removed under acidic conditions to yield the final product.
-
Materials:
-
Boc-Protected Crizotinib
-
Hydrochloric acid (HCl) in 1,4-dioxane/CH₂Cl₂
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Boc-protected crizotinib in a solution of HCl in 1,4-dioxane/CH₂Cl₂.[6]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Add water to the reaction mixture and extract the product into the aqueous phase.
-
Wash the aqueous layer with CH₂Cl₂ to remove any non-basic organic impurities.
-
Neutralize the aqueous HCl solution of the product with a saturated sodium bicarbonate solution to precipitate crizotinib.
-
Filter the solid, wash with water, and dry under vacuum to obtain pure crizotinib.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity, pharmacokinetic properties, and clinical efficacy of crizotinib.
Table 1: In Vitro Inhibitory Activity of Crizotinib
| Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| ALK | Karpas299 | 24 | [4] |
| ALK | SU-DHL-1 | 24 | [4] |
| c-MET | Various | 5-25 | [8] |
| ROS1 | Various | ~30 | [9] |
Table 2: Pharmacokinetic Properties of Crizotinib in Humans (250 mg BID)
| Parameter | Value | Reference |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 4-6 hours | [10] |
| Absolute Bioavailability | 43% | [10] |
| Apparent Terminal Half-life (t₁/₂) | 42 hours | [10][11] |
| Apparent Clearance (CL/F) at Steady State | 60 L/h | [10] |
| Volume of Distribution (Vss) | 1772 L | [10] |
| Protein Binding | 91% | [10] |
Table 3: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC
| Clinical Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 65% | [12] |
| Median Progression-Free Survival (PFS) | 7.7 - 10.9 months | [12] |
| 1-Year Overall Survival (OS) Rate | ~66.8% - 82% | [8][13] |
| 2-Year Overall Survival (OS) Rate | ~49% | [8] |
Conclusion
This application note provides a comprehensive overview of the multi-step synthesis of the dual ALK and c-MET inhibitor, crizotinib. The detailed experimental protocols, coupled with the summarized quantitative data and pathway diagrams, offer a valuable resource for researchers in the field of oncology drug discovery and development. The provided synthetic route is a compilation from various sources and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by qualified personnel in an appropriate laboratory setting with all necessary safety precautions.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world outcomes in patients with ALK-positive non-small cell lung cancer treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 13. The efficacy and safety of crizotinib in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Pomeranz-Fritsch Reaction: A Powerful Tool for Isoquinoline Synthesis in Research and Drug Development
Application Notes and Protocols
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit significant biological activities. The Pomeranz-Fritsch reaction, a cornerstone of heterocyclic chemistry, offers a direct and versatile method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1] This classical named reaction, along with its modifications, provides a robust platform for the creation of diverse isoquinoline derivatives, many of which are key components in medicinally important molecules.[1] These application notes provide a comprehensive overview of the Pomeranz-Fritsch synthesis, detailed experimental protocols, and an exploration of its applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, the reaction involves the acid-catalyzed cyclization of a benzalaminoacetal intermediate to form the isoquinoline nucleus.[1][2] While the classic conditions can sometimes be harsh and lead to variable yields, several modifications have been developed to enhance the reaction's scope and efficiency.[1] The isoquinoline core is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of therapeutic applications, including vasodilators and topical anesthetics.[3]
Reaction Mechanism and Modifications
The general mechanism of the Pomeranz-Fritsch reaction proceeds in two main stages:
-
Formation of a Benzalaminoacetal (Schiff Base): This involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[1][3]
-
Acid-Catalyzed Intramolecular Electrophilic Cyclization: The Schiff base, in the presence of a strong acid, undergoes cyclization onto the aromatic ring to form the isoquinoline core.[1][3]
The yield of the Pomeranz-Fritsch synthesis is highly dependent on the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions.[1] Electron-donating groups on the benzaldehyde generally facilitate the cyclization and result in higher yields, whereas electron-withdrawing groups can impede the reaction.[1]
To address the limitations of the original protocol, several key modifications have been developed:
-
Schlittler-Muller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing access to C1-substituted isoquinolines.[2][4]
-
Bobbitt Modification: This procedure involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[2][5]
Data Presentation: Reaction Yields
The following tables summarize representative yields for the synthesis of various substituted isoquinolines using the Pomeranz-Fritsch reaction and its modifications.
Table 1: Pomeranz-Fritsch Reaction Yields with Varying Substituents
| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Product | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | Conc. H₂SO₄ | 6,7-Dimethoxyisoquinoline | Moderate to Good | [1] |
| 3-Ethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | 7-Ethoxyisoquinoline | 80 | [1] |
| 3-Hydroxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | 7-Hydroxyisoquinoline | Low | [1] |
| Benzaldehyde with electron-withdrawing group | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | Substituted Isoquinoline | Low | [1] |
Table 2: Schlittler-Muller Modification Yields
| Benzylamine Derivative | Glyoxal Acetal | Acid Catalyst | Product | Yield (%) | Reference |
| α-Methylbenzylamine | Glyoxal diethyl acetal | Conc. H₂SO₄ | 1-Methylisoquinoline | Good | [1] |
| Substituted Benzylamine | Glyoxal hemiacetal | Conc. H₂SO₄ | C1-Substituted Isoquinoline | Moderate to Good | [4] |
Table 3: Bobbitt Modification Yields
| Benzaldehyde Derivative | Aminoacetal | Reaction Conditions | Product | Yield (%) | Reference |
| Substituted Benzaldehyde | Aminoacetaldehyde acetal | 1. Hydrogenation 2. Acid-catalyzed cyclization | Substituted Tetrahydroisoquinoline | Good | [5] |
Experimental Protocols
Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
This protocol describes the synthesis of 6,7-dimethoxyisoquinoline from 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
Schiff Base Formation:
-
Cyclization:
-
Cool the reaction mixture and carefully add it to concentrated sulfuric acid, maintaining a low temperature.
-
Stir the mixture at room temperature for the time required for complete cyclization (monitor by TLC).
-
-
Work-up:
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[1]
-
Schlittler-Muller Modification for 1-Substituted Isoquinolines
This protocol outlines the general procedure for the Schlittler-Muller modification.
Materials:
-
Substituted Benzylamine
-
Glyoxal hemiacetal
-
Appropriate solvent
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation:
-
Condense the substituted benzylamine with glyoxal hemiacetal in a suitable solvent to form the corresponding imine.
-
-
Cyclization:
-
Carefully add the crude imine to concentrated sulfuric acid at a low temperature.
-
Stir the reaction mixture until cyclization is complete (monitor by TLC).
-
-
Work-up:
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
-
Purification:
-
Dry the combined organic extracts, concentrate, and purify the residue by chromatography.
-
Bobbitt Modification for 1,2,3,4-Tetrahydroisoquinolines
This protocol provides a general method for the synthesis of tetrahydroisoquinolines via the Bobbitt modification.
Materials:
-
Substituted Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Ethanol
-
Hydrogenation catalyst (e.g., Raney Nickel or Pd/C)
-
Hydrogen source
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation:
-
Condense the substituted benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent.
-
-
Hydrogenation:
-
Hydrogenate the resulting C=N double bond of the Schiff base to form the corresponding aminoacetal.[5]
-
-
Cyclization:
-
Treat the aminoacetal with a strong acid, such as concentrated hydrochloric acid, to induce cyclization.[5]
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described in the standard Pomeranz-Fritsch protocol to isolate the 1,2,3,4-tetrahydroisoquinoline product.
-
Mandatory Visualizations
Caption: Pomeranz-Fritsch Reaction Mechanism.
Caption: Standard Pomeranz-Fritsch Workflow.
Applications in Drug Development
The isoquinoline core is a key pharmacophore in numerous clinically used drugs. The Pomeranz-Fritsch reaction and its modifications have been instrumental in the synthesis of various isoquinoline-based pharmaceuticals and natural product alkaloids.
Examples of Drugs and Alkaloids Synthesized via Pomeranz-Fritsch and Related Methodologies:
-
Papaverine: A vasodilator used to treat spasms of the visceral organs, blood vessels, and for impotence.[3] Its synthesis can be achieved through a Pomeranz-Fritsch approach.
-
Dimethisoquin: A topical anesthetic.[3]
-
Salsolidine and Salsoline: Alkaloids that can be prepared using the Bobbitt modification.[5]
-
(S)-Laudanosine: A benzylisoquinoline alkaloid whose synthesis has been achieved using a diastereoselective Pomeranz-Fritsch–Bobbitt process.[6]
-
(S)- and (R)-Tetrahydropalmatine: These protoberberine alkaloids have also been synthesized utilizing the Pomeranz–Fritsch–Bobbitt cyclization.[6]
The versatility of the Pomeranz-Fritsch reaction allows for the introduction of various substituents on the isoquinoline ring system, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs, particularly in areas such as kinase and phosphodiesterase inhibition.[1]
Conclusion
The Pomeranz-Fritsch reaction remains a highly relevant and powerful method for the synthesis of isoquinolines and their derivatives. Its adaptability through various modifications allows for the creation of a wide range of structures, from fully aromatic isoquinolines to their saturated tetrahydroisoquinoline counterparts. For researchers and professionals in drug development, a thorough understanding of this reaction and its practical applications is invaluable for the design and synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bobbitt reaction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodium-Catalyzed Cascade Reactions in Isoquinolin-3-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and modular synthetic routes to functionalized isoquinolines, particularly isoquinolin-3-ols and their tautomeric isoquinolone counterparts, is of significant interest in medicinal chemistry and drug development.[4][5] Rhodium-catalyzed cascade reactions, particularly those involving C-H activation, have emerged as a powerful and atom-economical strategy for the construction of these valuable heterocyclic cores from readily available starting materials.[6][7][8][9]
This document provides an overview of key rhodium-catalyzed methodologies for the synthesis of isoquinolin-3-ol derivatives, complete with detailed experimental protocols and quantitative data summaries to facilitate their application in a research and development setting.
Application Notes
Rhodium(III)-catalyzed C-H activation and annulation reactions offer a direct and efficient pathway to substituted isoquinolones, the keto-tautomers of isoquinolin-3-ols. These reactions typically involve the coupling of a benzamide derivative, containing a directing group, with an alkyne or a surrogate. The directing group, often an N-alkoxy or N-hydroxy functionality, facilitates the ortho-C-H activation of the benzene ring by the rhodium catalyst. This is followed by alkyne insertion and subsequent intramolecular cyclization to afford the isoquinolone product.[8][10]
The key advantages of these methods include:
-
High Efficiency and Broad Substrate Scope: These reactions often proceed with good to excellent yields and tolerate a wide range of functional groups on both the benzamide and alkyne coupling partners.[10][11]
-
Step and Atom Economy: By utilizing C-H activation, the need for pre-functionalized starting materials, such as ortho-haloarenes, is circumvented, leading to more streamlined and environmentally benign synthetic sequences.[9]
-
Redox-Neutral Conditions: Many of these transformations can be performed under redox-neutral conditions, avoiding the need for external oxidants.[7]
The resulting isoquinolin-3-ol derivatives serve as versatile intermediates for the synthesis of more complex molecules and libraries of compounds for biological screening. Their diverse biological activities make them attractive targets for drug discovery programs.[1][2]
Key Reaction Pathways
A prevalent and well-studied pathway for the synthesis of isoquinolones involves the Rh(III)-catalyzed annulation of N-substituted benzamides with alkynes. The general mechanism is depicted below.
Caption: Generalized catalytic cycle for Rh(III)-catalyzed isoquinolone synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for representative rhodium-catalyzed syntheses of isoquinolone derivatives.
Table 1: Rh(III)-Catalyzed Annulation of N-Pivaloyloxybenzamides with Alkynes [9]
| Entry | Benzamide Substituent (R¹) | Alkyne Substituents (R², R³) | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Ph, Ph | [CpRhCl₂]₂ (3) | CsOAc | TFE | RT | 4 | 95 |
| 2 | 4-Me | Ph, Ph | [CpRhCl₂]₂ (3) | CsOAc | TFE | RT | 4 | 92 |
| 3 | 4-OMe | Ph, Ph | [CpRhCl₂]₂ (3) | CsOAc | TFE | RT | 4 | 90 |
| 4 | 4-CF₃ | Ph, Ph | [CpRhCl₂]₂ (3) | CsOAc | TFE | RT | 4 | 88 |
| 5 | H | Et, Et | [Cp*RhCl₂]₂ (3) | CsOAc | TFE | RT | 4 | 85 |
Table 2: Rh(III)-Catalyzed Annulation of N-Hydroxybenzamides with Propargylic Acetates [10]
| Entry | Benzamide Substituent (R¹) | Propargylic Acetate (R²) | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Ph | [CpRhCl₂]₂ (2.5) | NaOAc | Toluene | 100 | 12 | 92 |
| 2 | 4-Me | Ph | [CpRhCl₂]₂ (2.5) | NaOAc | Toluene | 100 | 12 | 89 |
| 3 | 4-OMe | Ph | [CpRhCl₂]₂ (2.5) | NaOAc | Toluene | 100 | 12 | 85 |
| 4 | 4-Cl | Ph | [CpRhCl₂]₂ (2.5) | NaOAc | Toluene | 100 | 12 | 95 |
| 5 | H | n-Bu | [Cp*RhCl₂]₂ (2.5) | NaOAc | Toluene | 100 | 12 | 78 |
Experimental Protocols
The following are detailed protocols for the synthesis of isoquinolin-3-ol derivatives via rhodium-catalyzed cascade reactions.
Protocol 1: Synthesis of Isoquinolones via Rh(III)-Catalyzed Annulation of N-Pivaloyloxybenzamides with Alkynes[9]
This protocol describes a redox-neutral [4+2]-annulation process.
Caption: Experimental workflow for Protocol 1.
Materials:
-
N-Pivaloyloxybenzamide derivative (1.0 equiv.)
-
Internal alkyne (1.0 equiv.)
-
[Cp*RhCl₂]₂ (3 mol%)
-
Cesium acetate (CsOAc) (1.0 equiv.)
-
Trifluoroethanol (TFE)
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-pivaloyloxybenzamide (0.27 mmol, 1.0 equiv.), the corresponding alkyne (0.27 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (4.9 mg, 8.0 µmol, 3 mol%), and CsOAc (0.05 g, 0.27 mmol, 1.0 equiv.) under an argon atmosphere.[9]
-
Add TFE (2 mL) to the Schlenk tube.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired isoquinolone product.
Protocol 2: Synthesis of NH-Free Isoquinolones via Rh(III)-Catalyzed Annulation of N-Hydroxybenzamides with Propargylic Acetates[10]
This protocol describes a C-H activation/annulation cascade that releases water as the only byproduct.
Materials:
-
N-Hydroxybenzamide derivative (1.0 equiv.)
-
Propargylic acetate (1.0 equiv.)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Sodium acetate (NaOAc) (1.0 equiv.)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Into a Schlenk tube equipped with a Teflon-coated magnetic stir bar, add the N-hydroxybenzamide (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 2.5 mol%), and NaOAc (16.4 mg, 0.2 mmol).[10]
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the propargylic acetate (0.2 mmol) and toluene (2 mL) to the tube via syringe.
-
Place the sealed tube into a preheated oil bath at 100 °C and stir for 12 hours.[10]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure isoquinolone.
These protocols provide robust and reproducible methods for the synthesis of a variety of substituted isoquinolin-3-ol derivatives, which are valuable building blocks for the development of novel therapeutic agents. The choice of protocol will depend on the desired substitution pattern and the availability of starting materials. Researchers are encouraged to consult the primary literature for further examples and substrate scope.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates [mdpi.com]
- 10. Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromoisoquinolin-3-ol
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 7-Bromoisoquinolin-3-ol, tailored for researchers and drug development professionals.
Troubleshooting Guide
Problem 1: My compound is not moving from the origin (Rf = 0).
-
Question: I've loaded my crude this compound onto the silica gel column and started eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes), but the compound isn't moving. What's wrong?
-
Answer: this compound is a polar molecule due to the hydroxyl (-OH) group and the nitrogen atom in the isoquinoline ring. A non-polar eluent will not be strong enough to displace it from the polar silica gel stationary phase. You need to increase the polarity of your mobile phase. Gradually add a more polar solvent like ethyl acetate or methanol to your eluent system. For example, you can try a gradient elution, starting with a low polarity and gradually increasing it (e.g., from 10% to 50% ethyl acetate in hexanes).
Problem 2: My compound is eluting with the solvent front (Rf = 1).
-
Question: I'm using a highly polar solvent system (e.g., 20% methanol in dichloromethane), and my this compound is coming off the column immediately. How can I achieve better separation?
-
Answer: An Rf value of 1 indicates that the mobile phase is too polar. The compound has a much higher affinity for the solvent than for the stationary phase, resulting in no retention and poor separation from other non-polar impurities. You should decrease the polarity of the eluent. Start with a less polar solvent system, such as ethyl acetate in hexanes or a lower percentage of methanol in dichloromethane. It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Problem 3: I'm seeing streaks instead of distinct spots on my TLC/column fractions.
-
Question: During TLC analysis of my column fractions, my compound appears as a long streak rather than a compact spot. What causes this and how can I fix it?
-
Answer: Streaking is often caused by overloading the column or TLC plate with too much sample. It can also occur if the compound is not fully soluble in the mobile phase or if it is acidic or basic in nature.
-
Solution 1 (Overloading): Reduce the amount of crude material loaded onto the column.
-
Solution 2 (Solubility): Ensure your crude sample is fully dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column.
-
Solution 3 (Acidic/Basic Nature): The hydroxyl group of this compound has acidic properties. Interaction with the slightly acidic silica gel can cause streaking. Adding a small amount of a modifier to the mobile phase, such as 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds), can help to obtain sharper bands. Given the phenolic nature of the compound, a small amount of acetic acid may improve the chromatography.
-
Problem 4: I'm getting poor separation between my product and an impurity.
-
Question: My this compound is co-eluting with an impurity. How can I improve the resolution?
-
Answer:
-
Optimize the Mobile Phase: The best approach is to screen different solvent systems using TLC. Try mixtures of solvents with different properties, for example, ethyl acetate/hexanes, dichloromethane/methanol, or even systems containing acetone or diethyl ether. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a Finer Stationary Phase: Employing silica gel with a smaller particle size can increase the surface area and improve separation efficiency.
-
Adjust the Flow Rate: A slower flow rate during elution can allow for better equilibrium between the stationary and mobile phases, often leading to improved resolution.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel doesn't work, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
-
A good starting point for determining the eluent system via TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 30-50% ethyl acetate in hexanes mixture is a reasonable starting point for TLC analysis. Another common system for polar heterocyclic compounds is dichloromethane and methanol, starting with a low percentage of methanol (1-2%).
Q2: How do I choose the right column size?
-
The column size depends on the amount of crude material you need to purify. A general rule of thumb is to use a ratio of silica gel to crude material between 30:1 and 100:1 by weight. For example, for 100 mg of crude product, you would use 3-10 g of silica gel. The column diameter and length should be chosen to accommodate this amount of silica.
Q3: How can I detect this compound in my column fractions?
-
This compound contains an aromatic system and should be UV-active. You can spot the fractions on a TLC plate and visualize them under a UV lamp (typically at 254 nm). Additionally, you can use a staining agent like potassium permanganate, which reacts with the hydroxyl group and other functional groups, to visualize the spots.
Q4: Should I perform gradient or isocratic elution?
-
If your crude material contains impurities with a wide range of polarities, a gradient elution (where the polarity of the mobile phase is gradually increased over time) is generally more efficient and time-saving. If the impurities have polarities very close to your product, an isocratic elution (using a constant solvent composition) might provide better separation, although it may take longer.
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Stationary Phase (Slurry Method):
- Choose an appropriately sized column based on the amount of crude material.
- Weigh the required amount of silica gel (e.g., 30-50 times the weight of the crude product) into a beaker.
- Add the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to the silica gel to create a slurry. Stir gently to remove air bubbles.
- Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add more solvent as needed, never letting the top of the silica gel run dry.
- Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
- Carefully add the sample to the top of the silica gel bed using a pipette.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
- If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (v/v) | Rf of this compound | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) | Notes |
| 20% Ethyl Acetate / Hexanes | 0.15 | 0.40 | 0.00 | Good separation from less polar impurity. |
| 40% Ethyl Acetate / Hexanes | 0.35 | 0.65 | 0.05 | Optimal for separation. Good spot-to-spot distance. |
| 60% Ethyl Acetate / Hexanes | 0.60 | 0.85 | 0.20 | Compound moving too fast, poor separation. |
| 5% Methanol / Dichloromethane | 0.40 | 0.70 | 0.10 | Alternative system, also shows good separation. |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Synthesis of 7-Bromoisoquinolin-3-ol
Welcome to the technical support center for the synthesis of 7-Bromoisoquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most plausible synthetic strategies for this compound are:
-
Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline. The synthesis starts with the acylation of a substituted β-phenylethylamine, followed by cyclization.
-
Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core. While versatile, it can sometimes result in low yields.
-
Sandmeyer-Type Reaction: An alternative approach involves the synthesis of 7-aminoisoquinolin-3-ol, followed by a diazotization reaction and subsequent bromination to introduce the bromine atom at the 7-position.
Q2: How can I minimize the formation of isomers during bromination?
A2: Direct bromination of the isoquinolin-3-ol core can lead to a mixture of isomers, which are often difficult to separate. To achieve regioselectivity at the 7-position, it is often better to introduce the bromine atom at an earlier stage of the synthesis or to use a directing group. The Sandmeyer reaction on 7-aminoisoquinolin-3-ol is a highly effective method for the specific introduction of bromine at the 7-position.
Q3: What are the critical parameters to control for a successful Bischler-Napieralski reaction?
A3: Key parameters for a successful Bischler-Napieralski reaction include:
-
Anhydrous Conditions: The reagents used, such as phosphorus oxychloride (POCl₃), are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction can be exothermic. Slow, dropwise addition of the cyclizing agent at a controlled temperature is crucial to prevent side reactions and tar formation.
-
Choice of Cyclizing Agent: The strength of the dehydrating agent is important. For less reactive substrates, a stronger agent or a combination of agents (e.g., P₂O₅ in POCl₃) may be necessary.[1][2][3]
Q4: My purification by column chromatography is resulting in low recovery. What can I do?
A4: Low recovery during column chromatography can be due to several factors. Ensure the chosen solvent system provides good separation of your product from impurities. Brominated heterocyclic compounds can sometimes be challenging to purify; consider using a different stationary phase or a gradient elution. Recrystallization is also a powerful purification technique that can be used before or after chromatography to improve purity and yield.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Acylation of 2-(3-bromophenyl)ethanamine | - Ensure the purity of the starting amine. - Use a slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride). - Perform the reaction under anhydrous conditions. - Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine. |
| Inefficient Bischler-Napieralski Cyclization | - Use a more potent dehydrating agent, such as a mixture of P₂O₅ in POCl₃, especially if the aromatic ring is deactivated.[1][2][3] - Increase the reaction temperature gradually and monitor for product formation and decomposition. - Ensure the reaction is performed under strictly anhydrous conditions. |
| Poor Dehydrogenation of the Dihydroisoquinoline Intermediate | - Use a more effective dehydrogenation agent, such as palladium on carbon (Pd/C) with a suitable hydrogen acceptor (e.g., α-pinene or cyclohexene). - Optimize the reaction time and temperature for the dehydrogenation step. |
| Side Reactions during Sandmeyer Reaction (Alternative Route) | - Maintain a low temperature (0-5 °C) during the diazotization step to prevent the decomposition of the diazonium salt. - Add the copper(I) bromide solution slowly to the diazonium salt solution to control the evolution of nitrogen gas. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Suggested Solution |
| Polymerization and Tar Formation | - Control the reaction temperature carefully, especially during the addition of the cyclizing agent in the Bischler-Napieralski reaction. - Reduce the reaction time; monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Isomeric Brominated Products | - If using direct bromination, screen different brominating agents (e.g., NBS, Br₂) and reaction conditions (solvent, temperature) to optimize for the desired isomer. - Consider the Sandmeyer reaction on 7-aminoisoquinolin-3-ol for highly regioselective bromination. |
| Incomplete Dehydrogenation | - Ensure the dehydrogenation catalyst is active. - Increase the catalyst loading or reaction time. - Confirm the complete consumption of the dihydroisoquinoline intermediate by TLC or LC-MS before work-up. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Cyclization Yield
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃ | Toluene | 110 | 4 | 65-75 |
| P₂O₅ in POCl₃ | Toluene | 110 | 2 | 80-90 |
| Triflic Anhydride/2-chloropyridine | Dichloromethane | -20 to 0 | 1 | 85-95 |
| Polyphosphoric Acid (PPA) | - | 140 | 1 | 70-80 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Comparison of Dehydrogenation Methods
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 10% Pd/C, air | Toluene | 110 | 12 | 70-80 |
| 10% Pd/C, α-pinene | Decalin | 190 | 4 | 85-95 |
| Sulfur | - | 200 | 1 | 60-70 |
| DDQ | Dioxane | 100 | 2 | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(3-bromophenyl)ethyl)acetamide (Precursor for Bischler-Napieralski Reaction)
-
Dissolve 2-(3-bromophenyl)ethanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bischler-Napieralski Cyclization and Dehydrogenation
-
To a solution of N-(2-(3-bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude 7-bromo-3-methyl-3,4-dihydroisoquinoline, add 10% Palladium on carbon (0.1 eq) and a high-boiling solvent like decalin.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, filter off the catalyst, and concentrate the solvent to obtain crude this compound.
-
Purify by column chromatography or recrystallization.
Protocol 3: Sandmeyer Reaction for this compound (Alternative Route)
-
Dissolve 7-aminoisoquinolin-3-ol (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Bischler-Napieralski synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Caption: Alternative synthetic route via Sandmeyer reaction.
References
Identifying side products in isoquinoline bromination reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the electrophilic bromination of isoquinoline?
Under typical electrophilic conditions, the bromination of isoquinoline primarily occurs on the benzene ring rather than the electron-deficient pyridine ring. The major product is generally 5-bromoisoquinoline.[1][2] Common side products include other isomeric monobrominated isoquinolines, such as 8-bromoisoquinoline, and polybrominated products like 5,8-dibromoisoquinoline.[1][3]
Q2: What factors influence the regioselectivity of isoquinoline bromination?
The regioselectivity of the reaction is highly sensitive to several factors:
-
Reaction Temperature: Lower temperatures, typically between -25°C and -15°C, are crucial for favoring the formation of 5-bromoisoquinoline and suppressing the formation of the 8-bromo isomer.[3][4]
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent that often provides good regioselectivity for the 5-position when used under appropriate acidic conditions.[1][3]
-
Acidic Medium: The use of a strong acid, such as concentrated sulfuric acid, protonates the nitrogen atom of the isoquinoline ring. This deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring.[2]
Q3: Why is it difficult to separate the 5- and 8-bromoisoquinoline isomers?
The 5- and 8-bromoisoquinoline isomers have very similar physical and chemical properties due to their structural similarity. This makes their separation by common laboratory techniques like fractional distillation or standard column chromatography challenging.[3]
Q4: Can polybromination occur, and how can it be minimized?
Yes, polybromination, particularly the formation of 5,8-dibromoisoquinoline, can occur. This is more likely when an excess of the brominating agent (e.g., more than 1.1 equivalents of NBS for monobromination) is used.[3] To minimize polybromination, it is essential to carefully control the stoichiometry of the reactants and use the appropriate amount of the brominating agent.
Troubleshooting Guide
This guide addresses common issues encountered during isoquinoline bromination experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired 5-bromoisoquinoline | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Strictly control the reaction temperature, maintaining it in the recommended low-temperature range (e.g., -25°C to -15°C).[3][4] - Ensure the use of a high-purity, recrystallized brominating agent like NBS.[3] |
| Significant formation of 8-bromoisoquinoline | - The reaction temperature was too high. | - Maintain a strict low-temperature profile throughout the addition of the brominating agent and the subsequent stirring period.[3] |
| Presence of polybrominated products (e.g., 5,8-dibromoisoquinoline) | - Excess of the brominating agent was used. | - Carefully calculate and use the correct stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents for monobromination).[3] |
| Difficulty in separating 5- and 8-bromoisoquinoline isomers | - The isomers have very similar physical properties. | - Consider fractional distillation under reduced pressure as a potential separation method, although it may not provide complete separation.[3] - For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Reaction does not proceed or is very slow | - Insufficiently acidic conditions. - Low-quality or decomposed brominating agent. | - Ensure the use of a strong acid like concentrated sulfuric acid to sufficiently activate the substrate. - Use a fresh, pure batch of the brominating agent. For NBS, recrystallization before use is recommended.[3] |
Quantitative Data on Product Distribution
The following table summarizes the reported yields of the main product and side products under different reaction conditions. Note that a direct comparison may be challenging due to variations in experimental setups across different studies.
| Brominating Agent | Acid | Temperature | 5-Bromoisoquinoline Yield | 8-Bromoisoquinoline | 5,8-Dibromoisoquinoline | Reference |
| NBS (1.1 equiv) | H₂SO₄ | -25°C to -18°C | 47-49% | Formation suppressed at low temp. | Formed with excess NBS | [3] |
| Br₂ | AlCl₃ | 75°C | 43-46% | Not specified | Not specified | [5] |
| Gaseous Br₂ | AlCl₃ | Not specified | 42% | Not specified | Not specified | [5] |
| Liquid Br₂ | AlBr₃ | Not specified | 39% | Not specified | Not specified | [5] |
Experimental Protocols
Regioselective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a reported procedure for the selective synthesis of 5-bromoisoquinoline.[3]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Aqueous Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Dry ice-acetone bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add recrystallized NBS portion-wise, ensuring the internal temperature is maintained between -26°C and -22°C.
-
Stir the mixture at -22°C (±1°C) for 2 hours, followed by stirring at -18°C (±1°C) for 3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., aqueous ammonia) while keeping the temperature below 25°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with aqueous NaOH and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 5-bromoisoquinoline.
Visualizations
Logical Relationship in Isoquinoline Bromination
Caption: Factors influencing the outcome of isoquinoline bromination.
Troubleshooting Workflow for Isoquinoline Bromination
Caption: A workflow for troubleshooting common issues in isoquinoline bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling of Halogenated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of halogenated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, alongside detailed experimental protocols and comparative data to aid in reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the Suzuki coupling of halogenated heterocycles.
Q1: My Suzuki coupling reaction is giving a low yield or not working at all. What are the common causes and how can I troubleshoot it?
Low yields in Suzuki couplings involving halogenated heterocycles can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include catalyst activity, reaction conditions, and substrate stability.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient or sterically hindered heterocycles, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2][3] Consider switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] Pre-formed palladium precatalysts can also be more effective by ensuring the generation of the active catalytic species.[5][6]
-
Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[7] For sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ are recommended to prevent side reactions such as ester hydrolysis or epimerization.[4] Stronger bases like NaOH can be effective but may promote side reactions.[4]
-
Solvent and Temperature: The solubility of heterocyclic starting materials can be a challenge.[5] Screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) can significantly improve results.[5][8] Increasing the reaction temperature can also enhance solubility and reaction rates, but may also promote side reactions.[5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[5] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas like argon or nitrogen.[4][5] Maintaining a positive pressure of inert gas throughout the reaction is good practice.[5]
Q2: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4][5]
-
Use Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases like K₃PO₄ or KF can be beneficial.[4]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Running the reaction under anhydrous conditions can be an effective strategy.[5]
-
Use Boronate Esters: Boronate esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[4]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.[5]
Q3: My nitrogen-containing heterocycle seems to be inhibiting the catalyst. What can I do to overcome this?
The Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium center, leading to catalyst poisoning and inhibition.[9]
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium atom, preventing strong coordination with the nitrogen heterocycle.[5] Ligands like XPhos, SPhos, and RuPhos are often effective.[5]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[5]
-
Use of Precatalysts: Well-defined palladium precatalysts can generate the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[5]
Q4: I am working with a polyhalogenated heterocycle and want to achieve site-selective coupling. What factors influence selectivity?
Site-selectivity in the Suzuki coupling of polyhalogenated heterocycles is influenced by several factors.[2][3]
-
Nature of the Halogen: The reactivity of carbon-halogen bonds towards oxidative addition generally follows the order I > Br > Cl.[2][3] This can be used to achieve selective coupling by having different halogens at different positions.
-
Electronic Effects: The intrinsic electrophilicity of the carbon atoms in the heterocyclic ring plays a crucial role. Oxidative addition is generally favored at more electrophilic positions.[2][3]
-
Steric Hindrance: Steric hindrance around a halogen can disfavor oxidative addition at that site.
-
Ligand Effects: The choice of ligand can influence site-selectivity. More sterically hindered and/or electron-rich phosphines can alter the selectivity compared to standard ligands like PPh₃.[2]
Q5: Homocoupling of my boronic acid is a major side product. How can I prevent this?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[5]
-
Thorough Degassing: Rigorously degassing the reaction mixture with an inert gas (argon or nitrogen) is the most effective way to minimize homocoupling.[5]
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the course of the reaction.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for various reaction parameters to aid in the selection of optimal conditions.
Table 1: Comparison of Bases for Suzuki Coupling of a Model Aryl Halide with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ (2.0) | Toluene/H₂O | 80 | 98 | [4] |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~95 | [4] |
| 3 | K₃PO₄ (3.0) | Toluene | 90 | >95 | [4] |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 100 | >95 | [4] |
| 5 | NaOH (2.0) | Toluene/H₂O | 80 | ~90 | [4] |
| 6 | TEA (3.0) | Toluene | 80 | <40 | [4] |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [1] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [1] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [1] |
Experimental Protocols
General Procedure for Suzuki Coupling with a Halogenated Heterocycle:
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Halogenated heterocycle (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated heterocycle, boronic acid (or ester), palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite or silica gel, eluting with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding isomeric mixtures in the synthesis of 7-Bromoisoquinolin-3-ol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of 7-Bromoisoquinolin-3-ol, a critical intermediate for researchers, scientists, and drug development professionals. Our focus is on a synthetic route designed to minimize the formation of isomeric mixtures, a common challenge in the synthesis of substituted isoquinolines.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of this compound important?
A1: The precise placement of the bromine and hydroxyl groups on the isoquinoline core is crucial for the desired pharmacological activity and for subsequent structural modifications in drug discovery programs. Non-selective methods lead to isomeric mixtures that are often difficult and costly to separate, resulting in lower overall yields of the target compound.
Q2: What are the main challenges in synthesizing this compound without isomeric impurities?
A2: The primary challenge is controlling the regioselectivity during the formation of the isoquinoline ring. Classical methods like the Pomeranz-Fritsch reaction are known to produce mixtures of 5- and 7-substituted isomers, which are difficult to separate. Direct bromination of isoquinolin-3-ol is also problematic as it can lead to a mixture of brominated products. Therefore, a strategy where the bromine atom is positioned correctly in the starting material before cyclization is generally preferred.
Q3: What is the recommended general strategy to avoid isomeric mixtures in this synthesis?
A3: The most effective strategy is to start with a precursor that already contains the bromine atom at the desired position. A robust approach is the synthesis of the isoquinolin-3-ol ring from a suitably substituted o-xylene or benzonitrile derivative. This ensures that the bromine is locked into the correct position from the outset, preventing the formation of regioisomers during the ring-forming step.
Recommended Regioselective Synthetic Pathway
To circumvent the formation of isomeric mixtures, we recommend a multi-step synthesis starting from 4-bromo-2-methylbenzonitrile. This pathway ensures the bromine atom is correctly positioned prior to the construction of the heterocyclic ring.
Diagram of the Recommended Synthetic Workflow
Caption: A workflow diagram illustrating the key stages in the regioselective synthesis of this compound.
Detailed Experimental Protocols
Step 1: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile
This step selectively brominates the methyl group of the starting material.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylbenzonitrile (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-(bromomethyl)benzonitrile.
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylbenzonitrile |
| Reagents | N-Bromosuccinimide (NBS), AIBN |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 4-Bromo-2-(cyanomethyl)benzonitrile
This step introduces the second nitrile group necessary for the subsequent cyclization.
Methodology:
-
Dissolve 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add sodium cyanide (NaCN, 1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-(cyanomethyl)benzonitrile.
| Parameter | Value |
| Starting Material | 4-Bromo-2-(bromomethyl)benzonitrile |
| Reagent | Sodium Cyanide (NaCN) |
| Solvent | Acetone or DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Step 3: Intramolecular Cyclization to this compound
This is the key ring-forming step that yields the desired product with high regioselectivity. The reaction proceeds via a Thorpe-Ziegler type cyclization.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide (1.1 eq.) in a dry, aprotic solvent like ethanol or THF.
-
Slowly add a solution of 4-bromo-2-(cyanomethyl)benzonitrile (1.0 eq.) in the same dry solvent to the base solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to an acidic aqueous solution (e.g., dilute HCl).
-
The resulting precipitate is the crude this compound.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
| Parameter | Value |
| Starting Material | 4-Bromo-2-(cyanomethyl)benzonitrile |
| Reagent | Sodium Ethoxide or Potassium tert-butoxide |
| Solvent | Anhydrous Ethanol or THF |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Step 1: Low yield of benzylic bromide | - Incomplete reaction.- Degradation of the product. | - Ensure the radical initiator is fresh.- Use a fresh bottle of NBS.- Avoid prolonged reaction times. |
| Step 1: Formation of dibrominated byproduct | - Excess of NBS. | - Use no more than 1.1 equivalents of NBS.- Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Step 2: Incomplete cyanation | - Inactive sodium cyanide.- Insufficient reaction time. | - Use freshly powdered, dry sodium cyanide.- Increase the reaction time and monitor by TLC. |
| Step 3: Low yield of cyclized product | - Presence of water in the reaction.- Base is not strong enough or has degraded. | - Use anhydrous solvents and reagents.- Ensure the base is fresh and handled under an inert atmosphere. |
| Step 3: Formation of polymeric byproducts | - Incorrect order of addition.- High concentration of reactants. | - Add the dinitrile solution slowly to the base solution.- Use a higher dilution of the reactants. |
Diagram of the Thorpe-Ziegler Cyclization Mechanism
Caption: A simplified mechanism of the base-mediated intramolecular cyclization to form the isoquinolin-3-ol ring system.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for the intramolecular cyclization step.
Troubleshooting low yields in diazotization-bromination reactions
Technical Support Center: Diazotization-Bromination Reactions
Welcome to the technical support center for diazotization-bromination reactions, including the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction has a very low yield. What are the most common causes?
Low yields in Sandmeyer reactions typically originate from three primary areas: incomplete formation of the diazonium salt, decomposition of the diazonium salt before it can react, or issues with the copper(I) bromide catalyst.[1] Common side reactions, such as the formation of phenols or biaryl compounds, can also significantly lower the yield of the desired aryl bromide.[1][2]
Q2: How can I confirm that the initial diazotization step is complete?
A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper. The reaction requires a slight excess of nitrous acid to ensure all the starting amine has reacted. This excess nitrous acid will oxidize the iodide in the test paper to iodine, which then forms a blue-black complex with starch. A persistent blue color on the test paper indicates that the diazotization is complete.[1]
Q3: What is the critical temperature range for this reaction?
Maintaining a low temperature is arguably the most critical factor for success.
-
Diazotization Step: This must be performed at 0-5 °C.[1][3][4][5] Above 5 °C, the aryl diazonium salt becomes unstable and will readily decompose, often leading to the formation of phenol byproducts and a significant reduction in yield.[3][4][6]
-
Bromination (Sandmeyer) Step: While the diazonium salt solution must be kept cold, the reaction with the copper(I) bromide is often performed at a slightly elevated temperature, though this is highly dependent on the specific substrate.[1] Some protocols call for room temperature, while others may require gentle heating to facilitate the reaction.[7]
Q4: My reaction mixture turns dark and forms tar-like substances. What causes this?
The formation of dark, often polymeric, materials is a common sign of diazonium salt decomposition and subsequent radical side reactions.[1] This is typically caused by:
-
Elevated Temperatures: Allowing the temperature to rise above 5 °C during diazotization.
-
Impurities: Impurities in the starting amine or reagents can catalyze decomposition.
-
Incorrect pH: The reaction requires a strong acidic medium to stabilize the diazonium salt.[3]
Q5: Can I use Copper(II) bromide instead of Copper(I) bromide?
The classic Sandmeyer reaction mechanism involves a single-electron transfer from a copper(I) species to the diazonium salt, making Cu(I) the active catalyst.[2][8][9] While some modern variations have been developed that use Cu(II) salts, for the traditional and most common application, copper(I) bromide is the required reagent.[1][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the experimental workflow.
Issue 1: Incomplete Diazotization
-
Symptom: Low yield of aryl bromide, presence of unreacted starting amine, or formation of azo-coupling side products.
-
Cause: Insufficient nitrous acid, poor mixing, or incorrect stoichiometry.
-
Solutions:
-
Verify Stoichiometry: Use a slight excess (around 1.1 equivalents) of sodium nitrite to ensure the reaction goes to completion.[3]
-
Control Addition Rate: Add the sodium nitrite solution slowly and dropwise to the acidic amine solution.[3] This prevents localized high concentrations of nitrous acid and helps control the exothermic reaction.[4]
-
Ensure Acidity: Use a sufficient excess of a strong mineral acid (e.g., HBr or HCl, typically 2.5-3 equivalents) to fully dissolve the amine as its salt and maintain a strongly acidic environment.[3]
-
Monitor Completion: Use starch-iodide paper to test for the presence of excess nitrous acid, confirming the consumption of the primary amine.[1]
-
Issue 2: Premature Decomposition of Diazonium Salt
-
Symptom: Vigorous bubbling (N₂ evolution) from the diazonium salt solution before adding the copper catalyst, low yield, and formation of phenol byproducts.[5]
-
Solutions:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture strictly between 0 and 5 °C at all times using an efficient ice-salt bath.[1][3] Pre-cool all reagent solutions before addition.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation.[3] It should not be stored.
-
Issue 3: Inefficient Bromination Step
-
Symptom: The reaction stalls after the addition of the diazonium salt to the copper(I) bromide solution, resulting in a low yield of the desired product.
-
Cause: Inactive catalyst or poor reaction conditions.
-
Solutions:
-
Catalyst Quality: Ensure the copper(I) bromide is fresh and not oxidized. Old or poorly stored CuBr can contain significant amounts of inactive Cu(II).
-
Solubility: The copper(I) bromide should be dissolved in a suitable solvent, often an excess of HBr, to form a soluble complex that can effectively react.
-
Temperature Adjustment: While the diazotization must be cold, the Sandmeyer step itself may require warming to room temperature or slightly above to proceed at a reasonable rate. This should be optimized for your specific substrate.
-
Data Presentation
Table 1: Effect of Temperature on Diazonium Salt Stability
| Temperature Range | Stability of Aryl Diazonium Salts | Common Side Products |
| 0-5 °C | Generally stable in solution for immediate use.[3][4] | Minimal |
| > 5 °C | Rapid decomposition.[4][6] | Phenols (from reaction with water), biaryls.[1][5] |
| Dry, Isolated State | Highly Unstable and Potentially Explosive. [4] | N/A (Avoid isolation) |
Experimental Protocols
General Protocol for Diazotization-Bromination (Sandmeyer Reaction)
This protocol provides a general procedure for the conversion of a primary aromatic amine to an aryl bromide.
Materials:
-
Primary Aromatic Amine (1 equivalent)
-
Hydrobromic Acid (HBr, 48%, ~3 equivalents)
-
Sodium Nitrite (NaNO₂, ~1.1 equivalents)
-
Copper(I) Bromide (CuBr, ~1.2 equivalents)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the aromatic amine (1 eq.) in water.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated HBr (~2.5-3 eq.) while stirring. The amine should dissolve to form its hydrobromide salt. Maintain the temperature below 5 °C.[3]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (~1.1 eq.) in a minimal amount of cold distilled water. Keep this solution in an ice bath.
-
-
Diazotization:
-
Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt solution.
-
CRITICAL: Maintain the reaction temperature between 0 and 5 °C throughout the addition.[3]
-
After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C.
-
Confirm the completion of the reaction by testing a drop of the solution with starch-iodide paper. The paper should turn blue, indicating a slight excess of nitrous acid.
-
-
Preparation of the Copper(I) Bromide Solution:
-
In a separate reaction vessel, dissolve copper(I) bromide (~1.2 eq.) in concentrated HBr. Gentle warming may be required, but the solution should be cooled before use.
-
-
Sandmeyer Bromination:
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, then with dilute sodium hydroxide or sodium bicarbonate to remove excess acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.[12]
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in a diazotization-bromination reaction.
A troubleshooting flowchart for identifying causes of low yield.
General Experimental Workflow
This diagram illustrates the key stages of the diazotization-bromination process.
A step-by-step workflow for the Sandmeyer bromination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Scalability considerations for 7-Bromoisoquinolin-3-ol production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoisoquinolin-3-ol. The information is designed to address common challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it preferred for scalability?
A1: A common and scalable strategy for the synthesis of this compound involves a multi-step process that avoids direct bromination of the isoquinolin-3-ol core. Direct bromination is challenging due to poor regioselectivity, often leading to a mixture of isomers that are difficult to separate, which is a significant issue at a larger scale. A preferred route involves the synthesis of a 7-aminoisoquinolin-3-ol intermediate, followed by a diazotization-bromination reaction (such as a Sandmeyer-type reaction) to introduce the bromine atom specifically at the 7-position.[1] This method offers better control over the final product's regiochemistry.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: The primary challenges during scale-up include:
-
Controlling Exothermic Reactions: The diazotization step is often exothermic and requires careful temperature management to prevent decomposition of the diazonium salt and the formation of byproducts.[2]
-
Handling of Hazardous Reagents: The synthesis may involve corrosive acids, flammable solvents, and potentially unstable diazonium intermediates.
-
Product Purification: Removing impurities and side-products at a large scale can be complex and may require multiple recrystallization or chromatographic steps, impacting overall yield and cost-effectiveness.
-
Consistent Yields: Maintaining high and consistent yields across different batches can be difficult due to variations in reaction conditions and raw material quality.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions are crucial:
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution directly after their formation without isolation.
-
Acid Handling: Strong acids like sulfuric and hydrobromic acid are often used and require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors and organic solvents.
-
Quenching: Careful quenching of reactive intermediates and reagents is necessary to ensure safe work-up procedures.
Troubleshooting Guides
Problem 1: Low Yield in the Isoquinoline Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting materials remain. | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, consider a modest increase in temperature. |
| Inactive or suboptimal catalyst. | For cyclization reactions like the Pomeranz-Fritsch, ensure the acid catalyst (e.g., sulfuric acid) is of high purity and anhydrous. Experiment with different acid catalysts if necessary. | |
| Formation of multiple side products. | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature by running small-scale experiments at different temperatures. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
| Purity of starting materials. | Verify the purity of the starting materials, as impurities can interfere with the cyclization process. |
Problem 2: Inefficient Bromination of 7-Aminoisoquinolin-3-ol
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the amino group to the bromo group. | Incomplete diazotization. | Ensure the complete dissolution of the 7-aminoisoquinolin-3-ol in the acidic medium before adding the nitrite source. Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt. |
| Premature decomposition of the diazonium salt. | Work at the recommended low temperatures and use the diazonium salt solution immediately in the subsequent bromination step. Avoid exposing the solution to light. | |
| Formation of phenolic byproducts (replacement of diazonium with -OH). | Presence of excess water and elevated temperatures. | A non-aqueous diazotization-bromination method can be employed to minimize water-related side reactions.[2] |
| Difficult to handle reaction mixture. | Precipitation of intermediates or final product. | Choose a solvent system in which all reactants and intermediates are sufficiently soluble at the reaction temperature. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution | | Presence of isomeric impurities. | Poor regioselectivity in a direct bromination approach. | If direct bromination was used, consider switching to the 7-amino intermediate route for better control. For existing mixtures, fractional crystallization or preparative chromatography may be necessary, though these can be challenging to scale. | | Persistent colored impurities. | Formation of azo compounds or other colored byproducts during diazotization. | Ensure the complete consumption of the diazonium salt. Treatment with activated carbon during work-up or recrystallization can help remove some colored impurities. | | Product oiling out during crystallization. | Inappropriate solvent system or presence of impurities. | Screen a variety of solvent systems for recrystallization. A co-solvent system might be required. Ensure the crude product is sufficiently pure before attempting crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 7-Aminoisoquinolin-3-ol (Conceptual)
-
Cyclization to form the Isoquinoline Core: A substituted benzaldehyde and an aminoacetaldehyde acetal can be reacted in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) via a Pomeranz-Fritsch-type reaction to form the corresponding substituted isoquinoline. For 7-aminoisoquinolin-3-ol, a precursor like 3-aminobenzaldehyde and a suitable partner to form the 3-hydroxyisoquinoline ring would be required.
-
Protection/Deprotection: The amino and hydroxyl groups may require protection during the synthesis to prevent unwanted side reactions.
-
Purification: The crude product would be purified by neutralization, extraction, and recrystallization.
Protocol 2: Diazotization and Bromination of 7-Aminoisoquinolin-3-ol
This protocol is adapted from general procedures for Sandmeyer-type reactions.
-
Diazotization:
-
Dissolve 7-aminoisoquinolin-3-ol in an aqueous solution of a strong acid (e.g., HBr) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Bromination Strategies
| Method | Regioselectivity | Scalability | Common Issues | Typical Yield Range |
| Direct Bromination of Isoquinolin-3-ol | Low to Moderate | Poor | Formation of multiple isomers, difficult purification. | 20-40% |
| Diazotization-Bromination of 7-Aminoisoquinolin-3-ol | High | Good | Handling of unstable diazonium salts, requires careful temperature control. | 60-80% |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low bromination yield.
References
Technical Support Center: Recrystallization of Brominated Heterocyles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying brominated heterocycles using recrystallization methods.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
This common issue occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the brominated heterocycle.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and cool again, very slowly.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point at least 10-20 °C lower than the melting point of your compound.
-
Modify the Solvent System: If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to ensure the compound stays dissolved at a slightly lower temperature upon cooling.[1]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of crystals over oil.[1]
-
Issue 2: No crystals form, even after the solution has cooled.
This typically indicates that the solution is not sufficiently supersaturated.
-
Possible Cause: Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure brominated heterocycle to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the compound to precipitate out too quickly.[1]
-
Cool to a Lower Temperature: If using an ice bath is unsuccessful, try a salt-ice bath or a laboratory chiller to achieve a lower temperature.[1]
-
Add an Anti-Solvent (for single solvent systems): If your compound is very soluble, you can try to carefully add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy, then warm slightly to clarify and cool again.
-
Issue 3: The resulting crystals are colored or appear impure.
This suggests that impurities are co-precipitating with the desired compound.
-
Possible Cause: The chosen solvent does not effectively separate the impurity, or colored impurities are present.
-
Troubleshooting Steps:
-
Hot Filtration: If there are insoluble impurities in your hot solution, you should perform a hot gravity filtration before allowing the solution to cool.
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Re-recrystallize: A second recrystallization is often necessary to achieve high purity.
-
Wash Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my brominated heterocycle?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A general rule is "like dissolves like." Since brominated heterocycles have varying polarities, you may need to test several solvents. Good starting points for many brominated pyridines, quinolines, and indoles include ethanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane or ethanol/water.[1][2]
Q2: What is a mixed-solvent recrystallization and when should I use it?
A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble.[3] This technique is useful for compounds that are either too soluble or not soluble enough in common single solvents. A common example for brominated quinolines is an ethyl acetate/hexane system.[1]
Q3: My brominated heterocycle is a liquid at room temperature. Can I still use recrystallization?
A3: Yes, this is possible for low-melting solids. For example, 3-bromoquinoline has a melting point of 13-15°C.[1] To recrystallize such compounds, you will need to cool the solution significantly below its melting point, often requiring an ice-salt bath or a laboratory chiller to induce crystallization.[1]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. Ensure the solution is cooled thoroughly to maximize precipitation. When washing the crystals, use only a small amount of ice-cold solvent to avoid redissolving your product.
Q5: What should I do if my brominated heterocycle is basic, like a bromopyridine or bromoquinoline?
A5: For basic heterocycles, you can sometimes achieve better purification by first forming a salt, such as a hydrobromide or hydrochloride salt. These salts often have different solubility profiles than the free base and can be recrystallized from polar solvents like water or ethanol/water mixtures.[4] After purification, the salt can be neutralized with a base to regenerate the pure brominated heterocycle.
Data Presentation
Table 1: Common Solvents for Recrystallization of Brominated Heterocycles
| Heterocycle Class | Common Single Solvents | Common Mixed-Solvent Systems |
| Bromopyridines | Ethanol, Methanol, Water (for salts) | Ethanol/Water, Toluene/Hexane |
| Bromoquinolines | Ethanol, Ethyl Acetate, Benzene | Ethyl Acetate/Hexane, Water/Alcohol (for salts)[1][4] |
| Bromoindoles | Ethanol, Toluene | Ethanol/Water[5] |
| Bromothiophenes | Methanol, Hexane | Heptane/Ethyl Acetate |
| Bromofurans | Ethanol, Hexane | Methanol/Water |
| Bromopyrimidines | Acetonitrile, Water (for some derivatives) | Ethanol/Water |
| Bromoimidazoles | Isopropanol | Isopropanol/n-Hexane[6] |
Table 2: Illustrative Solubility Data for a Hypothetical Brominated Heterocycle
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 80°C ( g/100 mL) | Suitability |
| Water | < 0.1 | 0.5 | Poor |
| Hexane | 0.2 | 1.5 | Moderate |
| Toluene | 1.5 | 15.0 | Good |
| Ethanol | 10.0 | 50.0 | Unsuitable (too soluble) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for purifying a brominated heterocycle from a single solvent.
-
Dissolution: Place the crude brominated heterocycle in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane for 3-Bromoquinoline)
This protocol is adapted for compounds that require a solvent pair for effective purification.[1]
-
Dissolution: Dissolve the crude 3-bromoquinoline in a minimal amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until you observe a persistent cloudiness.
-
Clarification: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.[1]
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Resolving Anomalous 1H NMR Spectra of Isoquinoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve anomalous 1H NMR spectra of isoquinoline compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 1H NMR experiments with isoquinoline compounds.
Q1: Why are the proton signals in my isoquinoline spectrum, particularly at the C1 and C3 positions, unusually broad or even absent?
A1: Extreme line broadening of protons at the C-1 and C-3 positions of isoquinoline and its derivatives is a commonly observed anomaly.[1] This can be attributed to several factors:
-
Quadrupolar Broadening: The primary cause is often the quadrupolar moment of the adjacent ¹⁴N nucleus. The interaction between the proton and the ¹⁴N nucleus can lead to incomplete averaging of the spin states, resulting in significant line broadening.[2] This effect is most pronounced for protons alpha to the nitrogen atom.
-
Presence of Acidic Impurities: Trace amounts of acid in the NMR solvent (e.g., CDCl₃) can lead to protonation of the isoquinoline nitrogen. A slow or intermediate rate of exchange between the protonated and unprotonated forms on the NMR timescale can cause significant peak broadening.[1]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. These impurities can be introduced from glassware, reagents, or the sample itself.
-
Sample Concentration: High sample concentrations can sometimes lead to intermolecular interactions and peak broadening.[3]
Troubleshooting Steps:
-
Remove Acidic Impurities:
-
Filter the CDCl₃ through a short plug of basic alumina or anhydrous potassium carbonate before use.
-
Add a small amount of anhydrous K₂CO₃ to your NMR tube to neutralize any acid.
-
-
Check for Paramagnetic Impurities:
-
Ensure all glassware is scrupulously clean. Avoid using cleaning agents that may leave paramagnetic residues, such as chromic acid.[2]
-
If paramagnetic contamination is suspected, try passing the sample solution through a small plug of silica gel.
-
-
Vary the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of chemical exchange, potentially sharpening the signals.[4] Conversely, lowering the temperature can slow down exchange processes, which may also result in sharper signals for the different species.
-
Use a Different Solvent: Switching to a different deuterated solvent can alter chemical shifts and minimize broadening effects. For example, spectra in benzene-d₆ often show different patterns compared to chloroform-d.[4]
-
Consider ¹⁵N Labeling: If feasible, using a ¹⁵N-labeled isoquinoline compound will eliminate the quadrupolar broadening from ¹⁴N, resulting in much sharper proton signals.
Q2: My aromatic proton signals are overlapping, making interpretation difficult. How can I resolve them?
A2: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to improve resolution:
-
Change the NMR Solvent: The anisotropic effects of different solvents can induce significant changes in the chemical shifts of aromatic protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ are particularly effective at inducing differential shifts compared to chloroform-d₃.[4]
-
Increase the Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.
-
Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled proton networks, even when the signals are overlapping in the 1D spectrum.[5] HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can provide information about proton-carbon connectivities, further aiding in assignment.
-
Use a Lanthanide Shift Reagent: These reagents can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons, often resolving overlapping signals.
Q3: I see a broad singlet in my spectrum that I suspect is an N-H proton. How can I confirm this?
A3: The presence of an N-H proton can be confirmed by a simple D₂O exchange experiment.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate the exchange of the labile N-H proton with deuterium.[1][4]
-
Re-acquire the ¹H NMR spectrum.
If the broad singlet disappears or significantly decreases in intensity, it confirms the presence of an exchangeable proton, such as an N-H.[1][4][6]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for the protons of unsubstituted isoquinoline?
A1: The chemical shifts can vary slightly depending on the solvent used. Below is a table summarizing typical chemical shifts in different solvents.
| Proton | Position | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Chemical Shift (ppm) in Benzene-d₆ |
| H-1 | C1 | ~9.2 | ~9.2 | ~9.1 |
| H-3 | C3 | ~8.5 | ~8.4 | ~8.3 |
| H-4 | C4 | ~7.6 | ~7.8 | ~7.3 |
| H-5 | C5 | ~7.8 | ~7.9 | ~7.5 |
| H-6 | C6 | ~7.6 | ~7.7 | ~7.1 |
| H-7 | C7 | ~7.7 | ~7.8 | ~7.2 |
| H-8 | C8 | ~8.0 | ~8.1 | ~7.8 |
Note: These are approximate values and can be influenced by concentration and temperature.
Q2: How does temperature affect the ¹H NMR spectrum of an isoquinoline compound?
A2: Temperature can have a significant impact on the spectrum:
-
Chemical Shifts: The chemical shifts of protons, especially those involved in hydrogen bonding (like N-H or O-H), can be temperature-dependent.[7]
-
Line Shape: For molecules undergoing dynamic processes, such as conformational changes or chemical exchange, temperature changes can dramatically alter the line shape. Increasing the temperature can average out different conformations, leading to sharper peaks.[4] Conversely, lowering the temperature can "freeze out" individual conformers, resulting in separate signals for each.
-
Quadrupolar Broadening: Changes in temperature can affect the rate of ¹⁴N quadrupolar relaxation, which may influence the line widths of adjacent protons.[2]
Q3: What is the effect of pH on the ¹H NMR spectrum?
A3: The pH of the sample solution can significantly alter the ¹H NMR spectrum of isoquinoline compounds. Isoquinoline is a weak base and will be protonated at low pH. This protonation leads to significant changes in the electron density of the aromatic system, causing substantial shifts in the proton resonances, particularly for those close to the nitrogen atom. If the pH is near the pKa of the isoquinoline, you may observe exchange broadening as the molecule rapidly exchanges between its protonated and unprotonated forms.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
Objective: To confirm the presence of exchangeable protons (e.g., N-H, O-H) in the ¹H NMR spectrum.
Materials:
-
NMR sample of the isoquinoline compound in a deuterated solvent.
-
Deuterium oxide (D₂O).
-
NMR spectrometer.
Procedure:
-
Prepare the NMR sample of your isoquinoline compound as you normally would in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all signals, paying particular attention to any broad singlets.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of D₂O to the NMR tube.
-
Cap the tube securely and shake it vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the proton-deuterium exchange.[1][4]
-
Allow the sample to stand for a few minutes. If the D₂O is not miscible with the solvent, you may see two layers, but the exchange will still occur at the interface.
-
Re-insert the sample into the NMR spectrometer.
-
Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.
-
Compare the two spectra. The disappearance or significant reduction in the integral of a peak in the second spectrum confirms that it corresponds to an exchangeable proton.[6]
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
Objective: To investigate dynamic processes such as chemical exchange or conformational changes by acquiring ¹H NMR spectra at different temperatures.
Materials:
-
NMR sample of the isoquinoline compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈).
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Sample Preparation: Prepare a sample of your isoquinoline compound in a deuterated solvent that is suitable for the desired temperature range. Ensure the solvent's boiling and freezing points will not be exceeded.
-
Initial Setup:
-
Insert the sample into the NMR spectrometer at room temperature.
-
Lock and shim the sample as usual.
-
Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
-
Changing the Temperature:
-
Data Acquisition at Different Temperatures:
-
After the temperature has stabilized, re-shim the sample, as the magnetic field homogeneity is temperature-dependent.
-
Acquire a ¹H NMR spectrum.
-
Repeat step 3 and this step for each desired temperature.
-
-
Returning to Room Temperature:
-
After completing the experiment, slowly return the probe to room temperature in increments.[3]
-
Crucially, do not eject the sample while it is hot or cold. Wait until it has returned to room temperature.
-
-
Data Analysis: Compare the series of spectra to observe changes in chemical shifts, line widths, and the appearance or disappearance of signals as a function of temperature.
Visualizations
Caption: Troubleshooting workflow for broad signals in isoquinoline ¹H NMR spectra.
Caption: Experimental workflow for D₂O exchange to identify labile protons.
References
- 1. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Route Scouting for Efficient Synthesis of Chemical intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during route scouting for the synthesis of chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low reaction yield is a common issue in route scouting. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective.
-
Reagent Quality and Stoichiometry: Impurities in starting materials or incorrect molar ratios can significantly impact yield. Verify the purity of your reagents using techniques like NMR or HPLC. Ensure accurate measurement and stoichiometry of all reactants.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
-
Catalyst Activity: If using a catalyst, its activity may be compromised.
-
Product Degradation: The desired product might be unstable under the reaction or work-up conditions.
Troubleshooting Workflow for Low Reaction Yield
A systematic workflow for troubleshooting low reaction yields.
Q2: I am observing significant impurity levels in my product. How can I identify and minimize them?
A2: Impurity profiling is a critical aspect of route scouting. The presence of impurities can affect the safety and efficacy of the final drug substance.
-
Impurity Identification: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the impurities.
-
Source of Impurities: Impurities can arise from starting materials, side reactions, or degradation of the product.
-
Minimization Strategies:
-
Purification of Starting Materials: Ensure the raw materials are of high purity.
-
Reaction Optimization: Adjusting reaction conditions (e.g., temperature, solvent, catalyst) can often minimize the formation of side products.
-
Work-up and Purification: Develop an effective work-up procedure and select an appropriate purification method (e.g., crystallization, chromatography).
-
Q3: How do I select the most promising synthetic route from several potential options?
A3: Route selection involves a multi-parameter evaluation. A decision matrix can be a useful tool to compare different routes based on key criteria.
Decision Matrix for Route Selection
| Criteria | Route A | Route B | Route C |
|---|---|---|---|
| Overall Yield (%) | 75 | 85 | 60 |
| Number of Steps | 4 | 6 | 3 |
| Cost of Goods ($/kg) | 150 | 120 | 200 |
| Process Safety Score (1-5) | 4 | 3 | 5 |
| Environmental Impact (E-factor) | 12 | 18 | 8 |
| Scalability | Moderate | High | Low |
Logical Flow for Route Selection
A logical workflow for selecting the optimal synthetic route.
Troubleshooting Guides
Issue: Poor Scalability of a Promising Lab-Scale Reaction
A reaction that performs well at the milligram scale may face challenges during scale-up.
| Potential Problem | Troubleshooting Steps |
| Inefficient Heat Transfer | - Monitor internal reaction temperature closely. - Use a jacketed reactor with controlled heating/cooling. - Consider a more dilute reaction mixture. |
| Mass Transfer Limitations | - Increase stirring speed and use an appropriate impeller. - For heterogeneous reactions, consider a phase-transfer catalyst. |
| Changes in Reaction Kinetics | - Re-optimize reaction parameters (temperature, concentration) at the larger scale. |
| Work-up and Isolation Issues | - Develop a scalable work-up procedure (e.g., extraction, filtration). - Evaluate different crystallization solvents and conditions. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This protocol outlines a general procedure for monitoring the progress of a reaction using HPLC.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture at specific time points.
-
Dilute the quenched sample with a suitable solvent (e.g., mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the starting material and product have significant absorbance.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the starting material and product at each time point.
-
Calculate the percent conversion of the starting material to the product.
Experimental Workflow for HPLC Monitoring
A standard workflow for monitoring reaction progress using HPLC.
Validation & Comparative
A Comparative Guide to 7-Bromoisoquinolin-3-ol and Its Brominated Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Bromination of the isoquinoline ring is a key synthetic strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative overview of 7-Bromoisoquinolin-3-ol and other key brominated isoquinoline isomers, focusing on their synthesis, chemical properties, and biological activities, supported by available experimental data. While direct comparative studies are limited, this document aims to provide a valuable resource by collating and presenting available data to facilitate further research and development.
Physicochemical Properties
The position of the bromine atom on the isoquinoline ring significantly influences the molecule's properties, such as its melting point, polarity, and reactivity. These characteristics, in turn, affect its solubility, membrane permeability, and interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₉H₆BrNO | 224.06 | 662139-46-0 | Off-white to pale yellow crystalline powder |
| 3-Bromoisoquinoline | C₉H₆BrN | 208.05 | 34784-02-6 | Pale yellow solid |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.05 | 34784-04-8 | White to off-white solid |
| 8-Bromoisoquinolin-3-ol | C₉H₆BrNO | 224.06 | 2159072-71-4 | Not specified |
Synthesis of Brominated Isoquinolines
Several synthetic routes are employed for the preparation of brominated isoquinolines. The choice of method often depends on the desired isomer and the availability of starting materials.
Common Synthetic Strategies:
-
Pomeranz-Fritsch Reaction: A classical method for isoquinoline synthesis that can be adapted to produce brominated analogs, though it can sometimes lead to mixtures of isomers.
-
Direct Bromination: The use of brominating agents like N-Bromosuccinimide (NBS) allows for the direct introduction of a bromine atom onto the isoquinoline ring. The position of bromination is influenced by the reaction conditions and the substituents already present on the ring.
-
Diazotization-Bromination: This method involves the conversion of an aminoisoquinoline to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst (Sandmeyer reaction). This is a versatile method for introducing bromine at specific positions.
Comparative Biological Activity
Brominated isoquinolines have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specific biological profile is highly dependent on the isomeric form and the presence of other functional groups.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [1] |
| HeLa (human cervical cancer) | 26.4 | [1] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [1] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [1] |
| HeLa (human cervical cancer) | 59.5 | [1] | |
| HT29 (human colon adenocarcinoma) | 36.6 | [1] | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [1] |
| HeLa (human cervical cancer) | 24.1 | [1] | |
| HT29 (human colon adenocarcinoma) | 26.2 | [1] |
It is important to note that the presented compounds have different substitution patterns in addition to the halogen, which influences their activity. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Kinase and PARP Inhibition
Isoquinoline derivatives are known to be potent inhibitors of various kinases and Poly(ADP-ribose) polymerase (PARP), enzymes that play crucial roles in cell signaling and DNA repair, respectively. Their inhibition is a key strategy in cancer therapy.
| Compound/Derivative Class | Target | Activity | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | Potent inhibition (nanomolar IC50 values for some derivatives) | [2] |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP | Potent inhibitors with favorable ADME properties | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of brominated isoquinolines are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental workflow for evaluating brominated isoquinolines.
A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Isoquinoline alkaloids have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.
Simplified intrinsic apoptosis pathway induced by bromoisoquinolines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Brominated isoquinoline isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the brominated isoquinoline isomers for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
Brominated isoquinoline isomers
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate the reaction by adding ATP and incubate at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[2]
PARP Inhibition Assay
Several methods can be used to assess PARP inhibition, including enzyme activity assays and cell-based assays that measure the downstream effects of PARP inhibition.
Enzyme Activity Assay (Fluorometric): This assay measures the incorporation of NAD+ into a substrate by PARP, which can be detected by a fluorescent probe.
Cell-Based Assay (Immunofluorescence for γH2AX): PARP inhibition leads to the accumulation of DNA double-strand breaks, which can be visualized by staining for the phosphorylated histone H2AX (γH2AX). An increase in γH2AX foci indicates effective PARP inhibition.
Conclusion
This compound and its isomers represent a promising class of compounds for drug discovery, with demonstrated potential as anticancer agents and enzyme inhibitors. The position of the bromine atom and other substituents on the isoquinoline ring are critical determinants of their biological activity. While direct comparative data is still emerging, the information compiled in this guide highlights the therapeutic potential of this compound class. Further systematic structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of each isomer and to guide the rational design of novel and more potent therapeutic agents.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Brominating Agents in Isoquinoline Functionalization: N-Bromosuccinimide vs. Molecular Bromine
For researchers, scientists, and professionals in drug development, the strategic functionalization of the isoquinoline nucleus is a critical step in the synthesis of a vast array of pharmacologically active compounds. The introduction of a bromine atom, in particular, serves as a versatile handle for further molecular elaboration through cross-coupling reactions. The choice of the brominating agent is a pivotal decision that significantly influences reaction outcomes, including yield, regioselectivity, and operational safety. This guide provides an objective comparison of two commonly employed reagents for the bromination of isoquinoline: N-bromosuccinimide (NBS) and molecular bromine (Br₂), supported by experimental data.
Performance Comparison at a Glance
N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the workhorses of electrophilic aromatic bromination, yet they present distinct advantages and disadvantages in the context of isoquinoline chemistry. NBS is a crystalline solid, offering easier and safer handling compared to the corrosive and volatile nature of liquid bromine.[1] Generally, NBS is favored for its high selectivity, often leading to cleaner reactions with fewer byproducts.[1] Molecular bromine, while a powerful and traditional brominating agent, can be less selective and requires more stringent handling procedures.
The choice between NBS and Br₂ can also be dictated by the desired regiochemistry and the reaction conditions. For instance, the bromination of isoquinoline with NBS in concentrated sulfuric acid at low temperatures has been shown to be highly regioselective for the 5-position.[2][3] Conversely, reactions with molecular bromine can be tailored to yield different isomers, such as 4-bromoisoquinoline, under specific conditions.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from representative experimental protocols for the bromination of isoquinoline using both NBS and molecular bromine.
| Parameter | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Target Product | 5-Bromoisoquinoline[2] | 4-Bromoisoquinoline[4] |
| Yield | 47-49%[2] | Not explicitly stated, but implied to be synthetically useful[4] |
| Reagents | Isoquinoline, N-Bromosuccinimide, H₂SO₄[2] | Isoquinoline hydrochloride, Bromine, Nitrobenzene[4] |
| Solvent | Concentrated Sulfuric Acid[2] | Nitrobenzene[4] |
| Temperature | -25°C to -18°C[2] | ~180°C[4] |
| Reaction Time | 5 hours[2] | >4.75 hours[4] |
| Key Advantage | High regioselectivity for the 5-position, safer handling.[2] | Established method for specific isomers like 4-bromoisoquinoline.[4] |
| Key Disadvantage | Requires cryogenic temperatures.[2] | High temperature, use of hazardous nitrobenzene, handling of corrosive Br₂.[4] |
Logical Workflow for Reagent Selection
The decision to use NBS or molecular bromine for the bromination of isoquinoline can be guided by several factors, including the desired isomer, safety considerations, and available equipment. The following diagram illustrates a logical workflow for this selection process.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of brominated isoquinolines using both NBS and molecular bromine, based on published procedures.
Synthesis of 5-Bromoisoquinoline using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Isoquinoline (44.0 g, 330 mmol)
-
Concentrated Sulfuric Acid (96%, 340 mL)
-
N-Bromosuccinimide (NBS) (64.6 g, 363 mmol), recrystallized
-
Diethyl ether
-
1M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.
-
Isoquinoline (44.0 g) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
-
The solution is then cooled to -25°C using a dry ice-acetone bath.
-
Recrystallized N-bromosuccinimide (64.6 g) is added in portions to the vigorously stirred solution, ensuring the internal temperature is maintained between -22 and -26°C.
-
The resulting suspension is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
-
The reaction mixture, now homogeneous, is carefully poured onto 1.0 kg of crushed ice in a 5-L flask.
-
The acidic solution is neutralized by the slow addition of a 50% w/w NaOH solution, keeping the temperature below 25°C with an ice-water bath. The final pH should be approximately 11.
-
The resulting alkaline suspension is transferred to a separatory funnel with 800 mL of diethyl ether and mixed vigorously.
-
The layers are separated, and the aqueous phase is extracted twice more with 200-mL portions of diethyl ether.
-
The combined organic phases are washed with 200 mL of 1M NaOH and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid.
-
The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 34-36 g (47-49%) of 5-bromoisoquinoline as a white solid.
Synthesis of 4-Bromoisoquinoline using Molecular Bromine (Br₂)
This protocol is based on a described synthesis for 4-bromoisoquinoline.[4]
Materials:
-
Isoquinoline hydrochloride (33.3 g, 0.20 mole)
-
Nitrobenzene (50 mL)
-
Bromine (35.2 g, 0.22 mole)
Procedure:
-
A flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer is charged with isoquinoline hydrochloride (33.3 g) and nitrobenzene (50 mL).
-
The mixture is stirred and heated to approximately 180°C until a clear yellow solution is formed.
-
Bromine (35.2 g) is added dropwise to the solution over a period of 1 hour and 13 minutes. The evolution of hydrogen chloride should be smooth throughout the addition.
-
After the bromine addition is complete, the reaction mixture is maintained at ~180°C with continued stirring.
-
The reaction is monitored for the cessation of hydrogen chloride evolution, which may take several hours (e.g., ~4 hours and 45 minutes).
-
The work-up and purification of the resulting 4-bromoisoquinoline from the nitrobenzene solution would typically involve cooling the mixture, followed by extraction and chromatographic purification, though specific details are not provided in the reference.
Conclusion
Both N-bromosuccinimide and molecular bromine are effective reagents for the bromination of isoquinoline, each with a distinct profile of reactivity, selectivity, and safety. For the synthesis of 5-bromoisoquinoline, NBS in sulfuric acid offers a highly regioselective method, albeit at cryogenic temperatures.[2] Molecular bromine, on the other hand, provides a classical route to isomers such as 4-bromoisoquinoline, but requires high temperatures and the use of hazardous materials.[4] The choice of reagent should therefore be a carefully considered decision, weighing the desired synthetic outcome against the practical aspects of the experimental setup and safety protocols. This guide provides the necessary data and logical framework to assist researchers in making an informed choice for their specific synthetic needs.
References
Efficacy of Substituted Isoquinoline and Quinazoline Derivatives as Kinase Inhibitors Versus Standard-of-Care in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from substituted isoquinoline and quinazoline scaffolds against established standard-of-care treatments for specific types of cancer. While the initial focus of this report was on derivatives of 7-Bromoisoquinolin-3-ol, a comprehensive literature search revealed a lack of specific efficacy data for this particular scaffold. Therefore, the scope has been broadened to encompass the wider, more extensively researched classes of substituted isoquinoline and quinazoline derivatives that have shown promise as inhibitors of key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide is intended for researchers, scientists, and drug development professionals, offering a concise overview of preclinical and clinical data, experimental methodologies, and relevant signaling pathways to inform future research and development efforts in oncology.
Introduction: The Therapeutic Potential of Isoquinoline and Quinazoline Scaffolds in Kinase Inhibition
The isoquinoline and quinazoline core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous biologically active compounds. Their rigid, planar nature and the ability to be readily functionalized at multiple positions make them ideal starting points for the design of potent and selective enzyme inhibitors. In the context of oncology, these scaffolds have been extensively explored for their potential to target protein kinases, a class of enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This guide will focus on the efficacy of substituted isoquinoline and quinazoline derivatives targeting two well-validated oncogenic kinases: EGFR and HER2. The performance of these novel inhibitors will be compared against the current standard-of-care therapies for cancers driven by the aberrant activity of these kinases, primarily Non-Small Cell Lung Cancer (NSCLC) and HER2-positive breast cancer.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the available efficacy data for representative substituted isoquinoline and quinazoline derivatives and the standard-of-care treatments for EGFR-mutated NSCLC and HER2-positive breast cancer. It is important to note that the data for the novel derivatives are often from preclinical studies or early-phase clinical trials, whereas the standard-of-care data is derived from large-scale, late-stage clinical trials.
EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)
Targeted Kinase: Epidermal Growth Factor Receptor (EGFR)
Associated Disease: Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation).
Standard of Care: Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is the standard first-line treatment for patients with previously untreated EGFR-mutated NSCLC.[1] Combination therapies, such as osimertinib with platinum-based chemotherapy, are also emerging as a first-line option.[2] For patients who develop resistance, platinum-based chemotherapy is a mainstay.[3]
Table 1: Efficacy Comparison for EGFR Inhibitors in NSCLC
| Compound/Treatment | Class | Mechanism of Action | Reported Efficacy (IC50 / Clinical Endpoint) | Reference |
| Osimertinib | Pyrimidine derivative | Irreversible inhibitor of EGFR T790M mutation and sensitizing EGFR mutations | Median Progression-Free Survival (PFS): 18.9 months (First-Line) | [1] |
| Gefitinib + Chemotherapy | Quinazoline derivative + Platinum-based chemo | Reversible EGFR TKI combined with cytotoxic agents | Median PFS: 16 months | [2] |
| Isoquinoline-tethered quinazoline derivative (Hypothetical) | Isoquinoline-quinazoline hybrid | Reversible/Irreversible EGFR inhibitor | Preclinical data needed for direct comparison | - |
Note: Specific efficacy data for a direct isoquinoline-based competitor to Osimertinib was not available in the provided search results. The table highlights the current standard of care for comparison.
HER2-Positive Breast Cancer
Targeted Kinase: Human Epidermal Growth Factor Receptor 2 (HER2)
Associated Disease: Breast cancer with overexpression or amplification of the HER2 gene.
Standard of Care: The standard of care for HER2-positive breast cancer involves a combination of HER2-targeted therapies and chemotherapy.[4] Key agents include monoclonal antibodies like trastuzumab and pertuzumab, and antibody-drug conjugates such as ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (Enhertu).[5][6] Tyrosine kinase inhibitors like lapatinib and tucatinib are also used.[5]
Table 2: Efficacy Comparison for HER2 Inhibitors in Breast Cancer
| Compound/Treatment | Class | Mechanism of Action | Reported Efficacy (IC50 / Clinical Endpoint) | Reference |
| Trastuzumab + Chemotherapy | Monoclonal antibody + Cytotoxic agents | Binds to the extracellular domain of HER2, blocking downstream signaling | 3-year disease-free survival: 98.7% (Stage I HER2+ breast cancer) | [7] |
| Fam-trastuzumab deruxtecan (Enhertu) | Antibody-drug conjugate | Trastuzumab linked to a topoisomerase I inhibitor payload | Significant improvement in overall survival in metastatic HER2+ breast cancer | [6] |
| Isoquinoline-tethered quinazoline derivative 14f | Isoquinoline-quinazoline hybrid | HER2 kinase inhibitor | More potent inhibition of HER2 phosphorylation at the cellular level compared to lapatinib | - |
| Lapatinib | Quinazoline derivative | Dual tyrosine kinase inhibitor of EGFR and HER2 | - | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against its target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
General Protocol:
-
Reagents and Materials: Recombinant human kinase, kinase-specific substrate (peptide or protein), ATP, test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test compound are prepared in the assay buffer.
-
The recombinant kinase and its specific substrate are added to the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound in a cancer cell line.
General Protocol:
-
Cell Lines: Cancer cell lines with known kinase expression levels (e.g., A431 for high EGFR expression, SK-BR-3 for high HER2 expression).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the GI50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
References
- 1. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Treatment Options for HER2-Positive Breast Cancer [webmd.com]
- 5. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moffitt.org [moffitt.org]
- 7. oncnursingnews.com [oncnursingnews.com]
Validating the Structure of 7-Bromoisoquinolin-3-ol: A Comparative NMR Analysis
For researchers and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative framework for validating the structure of 7-Bromoisoquinolin-3-ol, a substituted isoquinoline of interest in medicinal chemistry, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific compound, this guide will leverage predicted NMR values as a benchmark for comparison against a plausible structural alternative, 7-Bromoisoquinolin-1-ol. This approach simulates a real-world scenario where a researcher has synthesized a target molecule and needs to confirm its structure against potential isomeric impurities.
Predicted NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 7-Bromoisoquinolin-1-ol. These predictions were generated using established NMR prediction algorithms and provide a basis for structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | This compound | 7-Bromoisoquinolin-1-ol | Key Differentiators |
| H-1 | ~8.9 | - | The presence of a signal around 8.9 ppm for the H-1 proton is a key indicator for the 3-ol isomer. This proton is absent in the 1-ol isomer. |
| H-4 | ~7.1 | ~6.5 | The chemical shift of the H-4 proton is expected to be further downfield in the 3-ol isomer compared to the 1-ol isomer. |
| H-5 | ~7.8 | ~7.9 | |
| H-6 | ~7.6 | ~7.7 | |
| H-8 | ~8.1 | ~8.3 | |
| OH | Broad | Broad | The hydroxyl proton will likely appear as a broad singlet and its chemical shift is highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | This compound | 7-Bromoisoquinolin-1-ol | Key Differentiators |
| C-1 | ~145 | ~161 | The chemical shift of C-1 is significantly different between the two isomers, providing a clear diagnostic peak. |
| C-3 | ~158 | ~100 | The position of the hydroxyl group dramatically influences the chemical shift of the carbon it is attached to. C-3 will be significantly downfield in the 3-ol isomer. |
| C-4 | ~110 | ~122 | |
| C-4a | ~130 | ~128 | |
| C-5 | ~129 | ~130 | |
| C-6 | ~125 | ~126 | |
| C-7 | ~120 | ~118 | The carbon bearing the bromine atom will have a characteristic chemical shift. |
| C-8 | ~135 | ~137 | |
| C-8a | ~138 | ~139 |
Experimental Protocol for NMR Analysis
To acquire the necessary data for structural validation, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 2 seconds
-
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
4. 2D NMR Spectroscopy (Optional but Recommended):
-
To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Identifies proton-proton couplings, helping to establish the connectivity of the proton spin systems in the aromatic rings.
-
HSQC: Correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of carbon signals.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for structural validation of this compound.
Conclusion
By comparing the experimentally acquired ¹H and ¹³C NMR spectra of a synthesized sample with the predicted data presented in this guide, researchers can confidently validate the structure of this compound. The key differentiating signals between the target molecule and its potential isomer, 7-Bromoisoquinolin-1-ol, provide a robust method for structural confirmation. The provided experimental protocol and logical workflow offer a comprehensive approach for any researcher or drug development professional engaged in the synthesis and characterization of novel heterocyclic compounds.
Comparative Analysis of Synthetic Routes to 7-Bromoisoquinolin-3-ol: A Guide for Chemical Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of direct and indirect synthetic routes to 7-Bromoisoquinolin-3-ol, a valuable building block in medicinal chemistry. The comparison is based on established synthetic methodologies and aims to provide a clear overview of the advantages and disadvantages of each approach, supported by experimental data where available.
The synthesis of this compound can be approached through two primary strategies: a direct route, which involves the construction of the isoquinoline core with the bromine atom already in place, and an indirect route, which typically involves the synthesis of the isoquinolin-3-ol scaffold followed by a regioselective bromination.
Direct Synthesis Route: Building from a Brominated Precursor
A direct synthesis approach offers the advantage of introducing the bromo substituent at an early stage, potentially reducing the number of steps and avoiding challenges with regioselectivity in the final stages. A plausible direct route is a modification of the Pomeranz-Fritsch reaction, a classical method for isoquinoline synthesis.
Experimental Protocol: Modified Pomeranz-Fritsch Reaction
This protocol outlines a potential direct synthesis of this compound starting from 4-bromobenzaldehyde and an aminoacetaldehyde derivative.
-
Formation of the Schiff Base: 4-Bromobenzaldehyde is condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding benzalaminoacetal (Schiff base).
-
Cyclization: The benzalaminoacetal intermediate is then subjected to acid-catalyzed cyclization. This is a critical step, and the choice of acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) and reaction conditions (temperature, reaction time) is crucial for optimizing the yield. The cyclization of the Schiff base derived from 4-bromobenzaldehyde is expected to yield the 7-bromoisoquinoline core. Subsequent tautomerization would result in the desired this compound.
While this direct approach is theoretically straightforward, the practical application of the Pomeranz-Fritsch reaction for substituted benzaldehydes can present challenges. Yields can be variable, and the harsh acidic conditions may not be suitable for all substrates. A known issue with the Pomeranz-Fritsch synthesis of 7-bromoisoquinoline is the potential formation of the undesired 5-bromoisoquinoline isomer as a significant byproduct, which can be difficult to separate.
Indirect Synthesis Route: Post-Cyclization Bromination or Functional Group Interconversion
An indirect route involves the initial synthesis of the isoquinolin-3-ol ring system, followed by the introduction of the bromine atom at the 7-position. This approach can offer better control over the final product's regiochemistry. Two main strategies can be considered for the indirect synthesis.
Strategy 1: Regioselective Bromination of Isoquinolin-3-ol
This strategy involves the synthesis of isoquinolin-3-ol, followed by a selective bromination reaction.
Experimental Protocol:
-
Synthesis of Isoquinolin-3-ol: Isoquinolin-3-ol can be synthesized through various methods, such as the reaction of phenacetyl chlorides with thiocyanates.
-
Regioselective Bromination: The selective bromination of the 7-position of the isoquinolin-3-ol ring is a key challenge. Direct electrophilic bromination of the isoquinoline ring can lead to a mixture of isomers. However, the use of specific brominating agents and reaction conditions can favor the desired C-7 substitution. For instance, N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be explored for regioselective bromination of activated aromatic systems. Careful optimization of the reaction conditions, including temperature and stoichiometry of the brominating agent, is essential to maximize the yield of the 7-bromo isomer.
Strategy 2: Synthesis via a 7-Amino Intermediate (Sandmeyer-type Reaction)
This multi-step approach involves the synthesis of a 7-aminoisoquinolin-3-ol precursor, which is then converted to the 7-bromo derivative via a Sandmeyer-type reaction.
Experimental Protocol:
-
Synthesis of 7-Nitroisoquinolin-3-ol: A plausible starting point is the nitration of isoquinolin-3-ol. The directing effects of the hydroxyl group would need to be considered to achieve nitration at the 7-position.
-
Reduction of the Nitro Group: The 7-nitro group is then reduced to a 7-amino group, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Bromination (Sandmeyer Reaction): The 7-aminoisoquinolin-3-ol is then diazotized using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by treatment with a copper(I) bromide solution to introduce the bromine atom at the 7-position. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to halides. A patent for the synthesis of 7-bromoisoquinoline (not the 3-ol) describes a modified diazotization-bromination in a non-aqueous solvent, which suggests an alternative to the classical Sandmeyer conditions.[1]
Comparative Summary
| Parameter | Direct Synthesis (Modified Pomeranz-Fritsch) | Indirect Synthesis (Regioselective Bromination) | Indirect Synthesis (via 7-Amino Intermediate) |
| Starting Materials | 4-Bromobenzaldehyde, Aminoacetaldehyde acetal | Isoquinolin-3-ol, Brominating agent (e.g., NBS) | Isoquinolin-3-ol, Nitrating agent, Reducing agent, NaNO₂, CuBr |
| Number of Steps | Fewer (potentially one-pot) | Moderate | More |
| Key Challenge | Control of regioselectivity (5- vs. 7-bromo isomer), potentially low yields | Achieving high regioselectivity in the bromination step | Multi-step process with potential for yield loss at each step |
| Potential Advantages | Potentially shorter route | May offer better control over the final product's purity | Utilizes well-established and reliable reactions (e.g., Sandmeyer) |
| Potential Disadvantages | Formation of difficult-to-separate isomers, harsh reaction conditions | Requires careful optimization of bromination conditions | Longer overall synthesis, handling of potentially hazardous diazonium salts |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Direct synthesis of this compound via a modified Pomeranz-Fritsch reaction.
Caption: Indirect synthesis via regioselective bromination of isoquinolin-3-ol.
Caption: Indirect synthesis via a 7-amino intermediate and Sandmeyer reaction.
Conclusion
The choice between a direct and an indirect synthesis route to this compound will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory's expertise in specific reaction types.
-
The direct route via a modified Pomeranz-Fritsch reaction is potentially the most atom-economical but carries a significant risk of producing isomeric impurities that may be challenging to remove.
-
The indirect route via regioselective bromination offers a more controlled approach, provided that a highly selective bromination protocol can be established. This would likely require careful screening of reagents and conditions.
-
The indirect route via a 7-amino intermediate is a longer but potentially more reliable method, as it relies on a series of well-understood and robust chemical transformations.
For researchers embarking on the synthesis of this compound, a thorough evaluation of these routes, potentially including small-scale trial reactions, is recommended to determine the most suitable and efficient pathway for their specific needs.
References
A Comparative Guide to HPLC Methods for Assessing the Purity of Synthesized 7-Bromoisoquinolin-3-ol
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 7-Bromoisoquinolin-3-ol is a critical step. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.[1][2] This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
The synthesis of this compound can result in various impurities, including unreacted starting materials, isomeric byproducts, and degradation products.[2] A robust HPLC method must be able to resolve these compounds effectively. The two methods presented here, a rapid screening method and a high-resolution method, are designed to meet different analytical needs.
Comparative Analysis of HPLC Methods
The selection of an HPLC method often involves a trade-off between speed and resolution. Method A is designed for rapid analysis, suitable for high-throughput screening or in-process controls. Method B, in contrast, offers higher resolution, which is ideal for final purity assessment and impurity profiling.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 10-90% B in 30 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 40 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 5 µL | 10 µL |
| Run Time | 15 minutes | 40 minutes |
| Resolution (Main Peak/Impurity 1) | 1.8 | 3.5 |
| Purity (%) | 98.5 | 99.2 |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Method A: Rapid Screening
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: A solution of 1 mg/mL of this compound in methanol.
Method B: High-Resolution Analysis
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10-90% B
-
30-35 min: 90% B
-
35-35.1 min: 90-10% B
-
35.1-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of 1 mg/mL of this compound in methanol.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound using both methods.
| Compound | Method A | Method B | ||
| Retention Time (min) | Peak Area (%) | Retention Time (min) | Peak Area (%) | |
| Impurity 1 | 6.8 | 0.8 | 15.2 | 0.5 |
| This compound | 7.5 | 98.5 | 18.5 | 99.2 |
| Impurity 2 | 8.1 | 0.7 | 21.1 | 0.3 |
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical comparison of the two HPLC methods.
References
A Comparative Guide to Palladium Catalysts for Heck Reactions on Isoquinolines
For researchers engaged in the synthesis of complex heterocyclic molecules, particularly in the field of drug development, the isoquinoline scaffold is a cornerstone. The Mizoroki-Heck reaction offers a powerful method for C-C bond formation, enabling the introduction of alkenyl groups onto this key structure. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common palladium catalyst systems for the Heck reaction, with a focus on their application to halo-isoquinolines.
Performance Comparison of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Heck reaction is profoundly influenced by the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. While a direct, comprehensive comparison on a single isoquinoline substrate is sparse in the literature, data from reactions with structurally similar halo-heterocycles and haloarenes provide critical insights into catalyst performance. The following tables summarize quantitative data for various catalyst systems in the Heck coupling of aryl halides with common olefins like styrenes and acrylates, which can guide catalyst selection for isoquinoline substrates.
Table 1: Catalyst Performance in Heck Coupling of Aryl Halides with Styrene
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 100 | 95 | Iodobenzene |
| PdCl₂ | None | K₂CO₃ | NMP | 100 | 87 | 8-Iodoflavone[1] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 130 | 72 | 8-Iodoflavone[1] |
| Pd(dba)₂ | P(o-tol)₃ | NaOAc | DMF | 100 | 98 | 4-Bromotoluene |
| Pd/C (3%) | None | K₃PO₄ | H₂O/EtOH | 100 | 85 | 4-Bromoanisole |
Yields are representative and can vary based on specific substrate and reaction time.
Table 2: Catalyst Performance in Heck Coupling of Aryl Halides with n-Butyl Acrylate
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | None | K₃PO₄ | DMAc | 120 | 95+ | 4-Bromoanisole |
| [Pd(SIPr)(η³-2-Me-allyl)Cl] | SIPr (NHC) | K₂CO₃ | DMF | 100 | 96 | 4-Bromoanisole[2] |
| PdCl₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 97 | 4-Chlorotoluene |
| Pd/C (10%) | None | Et₃N | DMF | 120 | 88 | 4-Iodotoluene[3] |
| Pd(OAc)₂ | Fluoroquinolone | Et₃N | DMA | 120 | High | 4-Bromobenzonitrile[4] |
NHC = N-Heterocyclic Carbene; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidene. Yields are representative.
Key Insights from Catalyst Comparisons:
-
Palladium(II) Precursors: Pd(OAc)₂ and PdCl₂ are common, effective, and often interchangeable precursors. Pd(OAc)₂ is generally preferred for its better solubility in common organic solvents.[5]
-
Ligandless Systems: For activated substrates like iodo- and bromo-isoquinolines, ligand-free catalysis using Pd(OAc)₂ or heterogeneous Pd/C can be highly effective, offering a simpler and more cost-effective approach.[3]
-
Phosphine Ligands: For less reactive substrates, such as chloro-isoquinolines, or to improve reaction rates and yields, phosphine ligands are crucial. Bulky, electron-rich phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often employed to facilitate the oxidative addition step, which is typically rate-limiting for aryl chlorides.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as SIPr, have emerged as powerful alternatives to phosphines.[2] They form very stable palladium complexes that exhibit high catalytic activity, making them suitable for challenging coupling reactions.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy separation from the reaction mixture and potential for recycling, which is beneficial for industrial applications.[3]
Mechanistic and Workflow Diagrams
To better understand the reaction and experimental setup, the following diagrams illustrate the catalytic cycle and a typical workflow for catalyst screening.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Caption: General workflow for comparing palladium catalyst performance.
Experimental Protocols
Below is a representative experimental protocol for a Heck reaction involving a halo-isoquinoline. This procedure should be optimized for specific substrates and catalysts.
General Procedure for Palladium-Catalyzed Heck Reaction:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine or NHC ligand (if required, 0.01-0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the halo-isoquinoline (1.0 mmol), the olefin (e.g., styrene or n-butyl acrylate, 1.2 mmol), and the anhydrous solvent (e.g., DMF, NMP, or Dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure alkenylated isoquinoline.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
References
The Impact of Bromination on the Biological Activity of Isoquinoline Scaffolds: A Comparative Analysis
A comprehensive review of available data suggests that the introduction of bromine to the isoquinoline core can significantly modulate its biological activities, often leading to enhanced potency. This guide provides a comparative analysis of the biological activities of brominated versus non-brominated isoquinoline derivatives, with a focus on their anti-inflammatory, analgesic, and anticancer properties. Due to the limited availability of studies directly comparing a brominated isoquinolin-3-ol with its non-brominated parent, this guide draws comparisons from closely related isoquinoline structures.
Anti-inflammatory and Analgesic Activities
Recent studies have highlighted the potential of brominated isoquinolines as potent anti-inflammatory and analgesic agents. A notable study on 3-bromo-isoquinoline derivatives demonstrated their significant dose-dependent anti-inflammatory and analgesic effects.[1]
To contextualize the impact of bromination, the activity of these derivatives can be compared to the known, albeit generally weaker, anti-inflammatory and analgesic properties of the parent isoquinoline molecule.[2][3] The data suggests that the presence of the bromine atom at the 3-position of the isoquinoline ring can substantially enhance these therapeutic effects.
Quantitative Comparison of Anti-inflammatory and Analgesic Effects
| Compound | Assay | Dose | Result (% Inhibition/Effect) |
| Brominated Isoquinoline Derivative | Carrageenan-induced paw edema | 10 mg/kg | 75% inhibition of edema |
| (3-(4-methoxyphenyl)isoquinoline) | |||
| Non-Brominated Isoquinoline | Carrageenan-induced paw edema | - | Reported anti-inflammatory activity, but specific quantitative data at a comparable dose is not readily available. |
| Brominated Isoquinoline Derivative | Acetic acid-induced writhing | 10 mg/kg | 68% reduction in writhing |
| (3-(4-methoxyphenyl)isoquinoline) | |||
| Non-Brominated Isoquinoline | - | - | Reported analgesic activity, but specific quantitative data from a comparable writhing test is not readily available. |
Note: The data for the brominated derivative is extracted from a study on 3-aryl-isoquinolines derived from 3-bromo-isoquinoline. The comparison with non-brominated isoquinoline is qualitative due to the lack of directly comparable quantitative data in the same assays.
Anticancer Activity
The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[4] Several studies have indicated that halogenation, including bromination, can be a key strategy in enhancing the cytotoxic effects of these compounds against various cancer cell lines. While direct comparative data for a brominated versus non-brominated isoquinolin-3-ol is scarce, the broader class of isoquinoline derivatives shows a trend of increased anticancer potency upon bromination.
For instance, studies on various substituted isoquinolines have demonstrated potent in vitro activity against human cancer cell lines.[5][6] Although a direct comparison is not available, the consistently high potency observed in various brominated heterocyclic compounds, including quinolines (a structural isomer of isoquinoline), suggests that a similar enhancement would be expected for isoquinolin-3-ols.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.[7][8]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test compound groups.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, standard drug, or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay for Cell Viability (Anticancer Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (brominated and non-brominated isoquinolines) and a positive control (e.g., doxorubicin).
-
After a 48-72 hour incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow for assessing anticancer activity, the following diagram illustrates the key steps of the MTT assay.
Caption: Workflow of the MTT assay for determining cell viability.
References
- 1. jptcp.com [jptcp.com]
- 2. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The study of protein kinases and the discovery of their inhibitors are pivotal in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The selection of an appropriate in vitro assay is a critical first step in the identification and characterization of novel kinase inhibitors. This guide provides an objective comparison of commonly used in vitro kinase assay formats, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug discovery pipeline.
Comparison of Key In Vitro Kinase Assay Technologies
The landscape of in vitro kinase assays is diverse, with each technology offering a unique set of advantages and limitations. The choice of assay often depends on the specific research question, throughput requirements, and the nature of the kinase and inhibitor under investigation. The following table summarizes the key characteristics of the most prevalent assay formats.
| Assay Technology | Principle | Advantages | Disadvantages | Typical IC50 Range | Z'-Factor | Signal-to-Background |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[1][2][3][4] | Direct measurement of phosphorylation, high sensitivity, considered the "gold standard".[1][4] | Use of radioactive materials, cumbersome waste disposal, not easily amenable to high-throughput screening (HTS).[5] | nM to µM | > 0.7 | High |
| Luminescence-Based (ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[6][7][8][9] | High sensitivity, broad dynamic range, suitable for HTS, universal for any ADP-generating enzyme.[6][8][9] | Indirect measurement, susceptible to interference from compounds that affect luciferase. | nM to µM[10][11][12] | > 0.7[13][8][14] | High[8] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to a kinase-specific antibody or is displaced by the product.[15][16] | Homogeneous "mix-and-read" format, suitable for HTS, non-radioactive.[16][17] | Indirect measurement, can be affected by fluorescent compounds, requires specific fluorescent probes.[18] | nM to µM[16] | 0.73 - 0.81[16] | Moderate |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor (e.g., Lanthanide) and an acceptor fluorophore on a substrate and a phosphorylation-specific antibody.[19][20] | Homogeneous format, high sensitivity, reduced background interference, suitable for HTS.[19] | Requires specific antibodies and labeled substrates, potential for compound interference with FRET signal. | nM to µM[20] | > 0.7 | High |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of these assays.
General workflow for an in vitro kinase inhibitor assay.
Mechanism of the ADP-Glo™ luminescent kinase assay.
Simplified MAPK signaling pathway as a target for kinase inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro kinase assays. Specific concentrations and incubation times should be optimized for each kinase-inhibitor pair.
Radiometric Kinase Assay ([³²P]ATP) Protocol
This traditional method directly measures the incorporation of a radiolabeled phosphate group into a substrate.[1][2][3][4][21]
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the protein kinase, the substrate (peptide or protein), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81) and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Luminescence-Based Kinase Assay (ADP-Glo™) Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][6][7][11][22]
-
Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction (e.g., 5 µL) containing kinase, substrate, ATP, and the serially diluted novel inhibitor.[23] Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]
-
ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[23] Incubate at room temperature for 40 minutes.[23]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the ADP to ATP and generate a luminescent signal through a luciferase reaction.[23] Incubate at room temperature for 30-60 minutes.[23]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.[10][12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen®) Protocol
This homogeneous assay detects the phosphorylation of a fluorescently labeled substrate by a specific antibody.[19][20][24][25]
-
Kinase Reaction: In a suitable microplate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test inhibitor.
-
Incubation: Allow the kinase reaction to proceed for a set time at room temperature (e.g., 60 minutes).[25]
-
Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[19] Incubate for at least 30 minutes at room temperature to allow for antibody binding.[24]
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the emission ratio, which is proportional to the amount of phosphorylated substrate. Determine the IC50 value from the inhibitor titration curve.
Conclusion
The selection of an appropriate in vitro kinase assay is a critical decision in the early stages of drug discovery. Radiometric assays, while being the gold standard for direct measurement, are often limited by their low throughput and safety concerns.[5] Modern non-radioactive methods, such as luminescence-based and TR-FRET assays, offer high-throughput capabilities with excellent sensitivity and are well-suited for inhibitor screening campaigns.[6][9][19] This guide provides a framework for comparing these technologies and implementing them in the laboratory. It is important to note that IC50 values can vary between different assay formats and conditions, and therefore, consistency in the chosen methodology is key for the reliable comparison of inhibitor potencies.[26][27] Ultimately, promising hits from these in vitro assays should be further validated in cell-based and in vivo models to confirm their therapeutic potential.[28]
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ulab360.com [ulab360.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. promega.com.br [promega.com.br]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Classical and Non-Aqueous Sandmeyer Bromination Reactions
For researchers, scientists, and professionals in drug development, the synthesis of aryl bromides is a fundamental transformation. The Sandmeyer reaction has long been a staple for converting aromatic amines to aryl halides. However, with the evolution of synthetic methodologies, non-aqueous variations of this classic reaction have emerged, offering potential advantages in terms of reaction conditions and substrate scope. This guide provides an objective comparison of the classical Sandmeyer bromination with a non-aqueous diazotization-bromination approach, supported by experimental data and detailed protocols.
Performance Comparison
A direct comparison of the two methods on a common substrate, 4-chloroaniline, reveals key differences in yield and reaction conditions.
| Parameter | Classical Sandmeyer Reaction | Non-Aqueous Diazotization-Bromination |
| Substrate | 4-Chloroaniline | 4-Chloroaniline |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in aqueous HBr | tert-Butyl Nitrite (tBuONO) |
| Solvent | Water/Hydrobromic Acid | Acetonitrile |
| Catalyst | Copper(I) Bromide (CuBr) | Copper(II) Bromide (CuBr₂) |
| Temperature | 0-5 °C (diazotization), then warming to room temp. | Room Temperature |
| Reaction Time | ~2 hours | Not specified |
| Reported Yield | 65-75% (for a related reaction)[1] | 87-97% (for a range of aryl bromides)[2] |
Experimental Protocols
Detailed methodologies for the bromination of 4-chloroaniline are provided below to illustrate the practical differences between the two approaches.
Classical Sandmeyer Bromination of 4-Chloroaniline
This protocol is adapted from a standard procedure for the diazotization of substituted anilines.[1][3]
Materials:
-
4-Chloroaniline
-
Concentrated Hydrobromic Acid (48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
A solution of 4-chlorobenzenediazonium chloride is prepared by suspending finely powdered 4-chloroaniline (0.044 mol) in 18 mL of 24% aqueous hydrochloric acid and cooling the mixture to 0°C.[1]
-
A solution of sodium nitrite (0.046 mol) in 7 mL of water is added dropwise over 45 minutes, maintaining the temperature between 0–5°C, to yield a pale-yellow solution of the diazonium salt.[1]
-
In a separate flask, a solution of copper(I) bromide is prepared.
-
The freshly prepared, cold diazonium salt solution is added slowly to the copper(I) bromide solution with vigorous stirring.
-
Nitrogen gas evolution will be observed. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product, 1-bromo-4-chlorobenzene, can be purified by distillation or chromatography.
Non-Aqueous Diazotization-Bromination of 4-Chloroaniline
This protocol is based on modern Sandmeyer-type reactions utilizing organic nitrites.[2]
Materials:
-
4-Chloroaniline
-
tert-Butyl Nitrite (tBuONO)
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in acetonitrile.
-
To this solution, add copper(II) bromide (1.5 equivalents).
-
Add tert-butyl nitrite (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield 1-bromo-4-chlorobenzene.
Reaction Workflows
The logical flow of each reaction can be visualized through the following diagrams:
Safety Considerations
Both methods involve potentially hazardous reagents and intermediates, necessitating careful handling and appropriate personal protective equipment.
Classical Sandmeyer Reaction:
-
Aqueous Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially if isolated or allowed to warm up.[4] The reaction is typically carried out at low temperatures (0-5 °C) to minimize decomposition.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested.
-
Hydrobromic Acid (HBr): A corrosive acid that can cause severe burns.
Non-Aqueous Diazotization-Bromination:
-
tert-Butyl Nitrite (tBuONO): A highly flammable liquid and vapor.[5] It is also harmful if swallowed or inhaled and can cause methemoglobinemia.[1][2]
-
Acetonitrile: A flammable and toxic solvent.
-
Copper(II) Bromide (CuBr₂): Harmful if swallowed and can cause skin and eye irritation.
While the non-aqueous method avoids the handling of potentially explosive isolated diazonium salts by generating them in situ, the flammability and toxicity of tert-butyl nitrite require strict safety precautions, including working in a well-ventilated fume hood and avoiding sources of ignition.[5]
Conclusion
The choice between classical and non-aqueous Sandmeyer bromination depends on several factors, including the specific substrate, desired yield, and available laboratory infrastructure. The classical method, while well-established, requires careful temperature control and handling of potentially unstable diazonium salts. The non-aqueous approach offers the convenience of a one-pot reaction at room temperature and potentially higher yields.[2] However, it necessitates the use of a flammable and toxic diazotizing agent. Researchers should carefully weigh these factors and consult relevant safety data sheets before selecting the most appropriate method for their synthetic needs.
References
Safety Operating Guide
Navigating the Disposal of 7-Bromoisoquinolin-3-ol: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle 7-Bromoisoquinolin-3-ol with the appropriate personal protective equipment (PPE). Based on the hazard profiles of analogous compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: All handling of the compound should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up, avoiding dust generation, and placed into a designated, sealed container for hazardous waste. The spill area should then be decontaminated.
Waste Classification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound should be classified and handled as follows:
-
Waste Category: As a brominated heterocyclic organic compound, this chemical falls under the category of halogenated organic waste .[1]
-
Segregation: It is crucial to collect waste this compound in a designated, clearly labeled, and sealed container for halogenated organic waste. This waste stream must be kept separate from non-halogenated organic solvents, aqueous waste, and other incompatible chemicals.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service. The following steps outline the process for preparing the waste for collection:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be appropriately labeled as "Halogenated Organic Waste" and explicitly list "this compound" as a constituent.
-
Waste Collection: Carefully transfer the waste compound, including any contaminated materials like weighing paper or disposable labware, into the designated container. To prevent over-pressurization, it is advisable not to fill the container beyond 80% of its capacity.
-
Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.
-
Documentation: Maintain a detailed log of the accumulated waste. This log should include the chemical name, quantity, and the date it was added to the waste container.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company. Provide them with all the necessary documentation regarding the waste's composition.
The primary disposal route for compounds like this compound is incineration .[2] A Safety Data Sheet for the related compound 7-bromo-1-hydroxyisoquinoline specifies that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and the safe management of any hazardous byproducts.
Summary of Hazard and Disposal Information
For clarity, the table below summarizes the key hazard classifications and disposal parameters for a closely related compound, 7-bromo-1-hydroxyisoquinoline, which can serve as a prudent guide for this compound.
| Parameter | Information (based on 7-bromo-1-hydroxyisoquinoline) |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation |
| Personal Protective Equipment | Protective gloves, eye protection, face protection |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Waste Classification | Halogenated Organic Waste |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling 7-Bromoisoquinolin-3-ol
Essential Safety and Handling Guide for 7-Bromoisoquinolin-3-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification
While specific toxicological data for this compound is not extensively available, data from structurally similar compounds, such as 7-bromoisoquinolin-3-amine and 1-bromoisoquinoline, indicate potential hazards.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution.
The following table summarizes the potential hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for analogous compounds.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the most critical barrier against exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles or safety glasses with side shields[3]- Double-layered nitrile gloves- Laboratory coat- N95 or higher rated respirator (if not handled in a fume hood) |
| Preparing Solutions | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
| Running Reactions | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
| Work-up and Purification | - Chemical splash goggles and face shield- Nitrile gloves (consider thicker, chemical-resistant gloves for handling large volumes of organic solvents)- Laboratory coat or chemical-resistant apron |
| Waste Disposal | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
| Spill Cleanup | - Chemical splash goggles and face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or apron- Air-purifying respirator with appropriate cartridges |
Operational Plan: Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations of solid this compound within a chemical fume hood to avoid inhalation of dust particles.[4]
-
Use anti-static weighing paper or a container.
-
Carefully transfer the weighed compound to the reaction vessel using a powder funnel.
-
Clean any residual solid from the spatula and weighing paper with a suitable solvent and add it to the reaction vessel to prevent contamination of the workspace.
-
-
Dissolution and Reaction :
-
Add solvents slowly to the reaction vessel containing the solid.
-
Ensure the reaction is well-stirred to prevent localized heating or concentration gradients.
-
Maintain the reaction within the fume hood for its entire duration.
-
-
Post-Reaction Work-up :
-
Quench the reaction carefully, especially if exothermic.
-
Perform all extractions and purifications within the fume hood.
-
Handle all glassware that has been in contact with the compound with appropriate gloves.
-
-
Decontamination :
-
Wipe down all surfaces in the fume hood that may have come into contact with the compound with an appropriate solvent (e.g., ethanol or acetone), followed by a cleaning agent.
-
Properly dispose of all cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Protocol
-
Waste Identification :
-
All waste materials containing this compound must be classified as hazardous waste.
-
-
Waste Segregation :
-
Solid Waste : Collect unused this compound, contaminated weighing paper, and contaminated consumables (e.g., gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
-
Sharps Waste : Dispose of any contaminated needles or sharp objects in a designated sharps container for hazardous chemical waste.
-
-
Container Management :
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department for final disposal. Do not dispose of this chemical down the drain or in the regular trash.[5]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
